3-Isopropyl-(1H)-pyrazin-2-one
Description
Significance of Pyrazinone Core Structures in Chemical and Biological Domains
The 2(1H)-pyrazinone ring is a fundamental heterocyclic scaffold that is integral to a multitude of natural products and synthetically created molecules. rsc.orgrsc.org In the field of medicinal chemistry, this core structure is often referred to as a "privileged scaffold" due to its capacity to interact with a diverse array of biological targets. frontiersin.orgnih.gov The inherent properties of the pyrazinone framework, which can act as both a hydrogen bond donor and acceptor, afford it versatile binding capabilities with various therapeutic targets. frontiersin.org
The significance of pyrazinone derivatives is underscored by their broad spectrum of biological activities, which has made them a focal point in numerous drug discovery initiatives. rsc.orgmdpi.comscholarsresearchlibrary.com These activities span antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.nettaylorandfrancis.comijrpc.com Nature provides many examples of pyrazinone-containing compounds, such as deoxyaspergillic acid, flavacol, phevalin, and arglecin (B1197012), which are isolated from microorganisms including Aspergillus and Streptomyces. rsc.org
The synthetic realm has also yielded pharmacologically important pyrazinones. A notable example is Favipiravir, an approved antiviral medication. rsc.orgmdpi.com Other synthetic derivatives have been developed as inhibitors for targets like HIV reverse transcriptase, the enzyme thrombin, and p38α mitogen-activated protein kinase. rsc.org Furthermore, the pyrazinone core is a crucial element in molecules designed to antagonize the corticotropin-releasing factor-1 (CRF1) receptor, which has implications for anxiety and depression-related disorders. rsc.org Beyond medicine, certain pyrazinone derivatives have found application in agriculture as fungicides that function by disrupting the process of tubulin polymerization. rsc.orgresearchgate.net The pyrazinone scaffold is also recognized for its role as a signaling molecule in bacteria, where it can regulate processes such as virulence and the formation of biofilms. acs.org
Table 1: Examples of Bioactive Compounds Containing the Pyrazinone Core
| Compound Name | Source/Type | Reported Biological Activity |
|---|---|---|
| Favipiravir | Synthetic | Antiviral (Influenza A & B) rsc.orgmdpi.com |
| BMS-764459 | Synthetic | CRF1 receptor antagonist rsc.org |
| Deoxyaspergillic acid | Natural (Aspergillus flavus) | Antibacterial rsc.org |
| Phevalin | Natural (Streptomyces sp.) | Antibacterial rsc.orgijrpc.com |
| Arglecin | Natural (Streptomyces sp.) | Antibacterial rsc.orgijrpc.com |
| Sorazinone B | Natural (Sorangium cellulosum) | Antibacterial (Gram-positive) mdpi.com |
| Hamacanthins | Natural (Marine Sponge) | Protein Kinase Inhibitors researchgate.net |
Overview of 3-Isopropyl-(1H)-pyrazin-2-one's Relevance in Contemporary Research
This compound, identified by the CAS number 25680-59-5, is a specific derivative within the broader pyrazinone chemical class. nih.gov Its principal significance in modern scientific inquiry lies in the domain of flavor chemistry, especially concerning its role in wine and various other food products. cornell.edu The compound exists in a tautomeric relationship with 3-isopropyl-2-hydroxypyrazine (IPHP) and is considered a non-volatile precursor. cornell.edu
Current research posits that this compound is a key intermediate in the natural synthesis of 3-isopropyl-2-methoxypyrazine (IPMP). cornell.edu IPMP is a highly potent aroma compound that imparts the characteristic "green" or "vegetative" aromatic notes, reminiscent of bell peppers, found in specific wine grape varieties like Sauvignon blanc and Cabernet Sauvignon. cornell.edu The proposed biosynthetic pathway involves the condensation of the amino acid valine (following amidation) with glyoxal (B1671930), which leads to the formation of this compound. cornell.eduoup.com This intermediate is subsequently methylated to yield the volatile and odorous IPMP. cornell.edu
Consequently, a thorough understanding of the formation and concentration of this compound is vital for managing the final aroma profiles of wine and other products. The concentration of this precursor may directly correlate with the ultimate levels of the impactful methoxypyrazines. cornell.edu While many pyrazinone derivatives are investigated for their direct pharmacological effects, the research focus for this compound is distinctly centered on its function as a precursor in biological pathways that generate important flavor and aroma compounds. cornell.eduoup.com
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O nih.gov |
| Molecular Weight | 138.17 g/mol nih.gov |
| IUPAC Name | 3-propan-2-yl-1H-pyrazin-2-one nih.gov |
| CAS Number | 25680-59-5 nih.gov |
| Tautomer | 3-isopropyl-2-hydroxypyrazine cornell.edu |
Historical Context of Pyrazinone Synthesis and Biological Discovery
The field of pyrazinone chemistry dates back to the beginning of the 20th century, with the first documented syntheses of 2(1H)-pyrazinones appearing in 1905. rsc.orgrsc.org These pioneering methods concentrated on constructing the heterocyclic ring system from acyclic building blocks, frequently utilizing α-amino acid derivatives. rsc.orgrsc.org Foundational synthetic strategies included the condensation of α-aminoamides with α-dicarbonyl compounds, a reaction that remains a cornerstone of pyrazinone chemistry. researchgate.netresearchgate.net
The biological importance of the pyrazinone core was first revealed through the isolation of natural products from microbial sources. rsc.orgmdpi.com Early examples like deoxyaspergillic acid, discovered in Aspergillus flavus, demonstrated the antibacterial potential of this class of molecules. rsc.org It was later understood that the biosynthesis of the pyrazinone core in nature often proceeds through the condensation of two amino acids, a process mediated by non-ribosomal peptide synthetase (NRPS) enzyme complexes. mdpi.comacs.org
The discovery of these bioactive natural pyrazinones catalyzed further research into the synthesis of a wide variety of derivatives to probe their structure-activity relationships. rsc.org This exploration led to the development of novel compounds with a range of therapeutic potentials, including antiviral, antifungal, and enzyme-inhibiting activities. rsc.orgresearchgate.netresearchgate.net This historical arc, from fundamental synthesis to the discovery of widespread biological function, has firmly established pyrazinones as a vital scaffold in the landscape of modern medicinal and bio-organic chemistry. rsc.orgtaylorandfrancis.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5(2)6-7(10)9-4-3-8-6/h3-5H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWQRZCJQHBJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180381 | |
| Record name | 3-Isopropyl-(1H)-pyrazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25680-59-5 | |
| Record name | 3-(1-Methylethyl)-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25680-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropyl-(1H)-pyrazin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isopropyl-(1H)-pyrazin-2-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isopropyl-(1H)-pyrazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.881 | |
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Synthetic Methodologies and Derivatization Strategies for 3 Isopropyl 1h Pyrazin 2 One and Its Analogues
Established Synthetic Routes to 3-Isopropyl-(1H)-pyrazin-2-one
The construction of the 2(1H)-pyrazinone ring system can be achieved through several established synthetic strategies. These routes often involve the formation of the heterocyclic ring from acyclic precursors.
One of the most direct and widely employed methods for the synthesis of 3-substituted-2(1H)-pyrazinones, including the isopropyl derivative, is the cyclocondensation of an α-amino amide with a 1,2-dicarbonyl compound. rsc.orgsemanticscholar.orgresearchgate.net For the synthesis of this compound, this would involve the reaction of valinamide (B3267577) (the amide of the amino acid valine) with glyoxal (B1671930).
The reaction proceeds through the initial formation of a Schiff base between the amino group of the α-amino amide and one of the carbonyl groups of the 1,2-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazinone ring. The general mechanism for this reaction is depicted below:
General Scheme for Cyclocondensation:
Step 1: Nucleophilic attack of the primary amine of the α-amino amide on one of the carbonyl carbons of the 1,2-dicarbonyl compound.
Step 2: Dehydration to form an imine intermediate.
Step 3: Intramolecular attack of the amide nitrogen onto the second carbonyl carbon.
Step 4: Final dehydration to yield the 2(1H)-pyrazinone.
The regioselectivity of this reaction is a key consideration when unsymmetrical 1,2-dicarbonyls are used. However, in the case of synthesizing this compound from valinamide and glyoxal, the symmetry of glyoxal simplifies the outcome, leading to the desired 3-substituted product.
Interactive Data Table: Examples of Cyclocondensation for Pyrazinone Synthesis
| α-Amino Amide | 1,2-Dicarbonyl Compound | Resulting Pyrazinone | Reference |
| Valinamide | Glyoxal | This compound | rsc.org |
| Leucinamide | Glyoxal | 3-Isobutyl-(1H)-pyrazin-2-one | rsc.org |
| Alanine amide | Methylglyoxal | 3,5-Dimethyl-2(1H)-pyrazinone | rsc.org |
Multi-step synthesis provides an alternative and often more versatile approach to constructing the this compound scaffold, allowing for the introduction of various substituents. These methods can offer better control over the final product's structure compared to one-pot cyclocondensations.
A common multi-step strategy involves the initial synthesis of a dihydropyrazinone intermediate, followed by an oxidation step to yield the aromatic pyrazinone. For instance, an α-amino ketone can be condensed with an α-haloacetyl halide. The resulting ketoamide can then be treated with ammonia (B1221849) to facilitate cyclization to a dihydropyrazine (B8608421), which is subsequently oxidized to the pyrazinone. nih.gov
Another multi-step approach involves the modification of a pre-existing pyrazinone ring. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be applied to halogenated pyrazinones to introduce alkyl or other functional groups. researchgate.net A synthesis of this compound could be envisioned starting from a 3-halo-2(1H)-pyrazinone and an appropriate isopropyl-containing coupling partner.
While the direct synthesis of 2(1H)-pyrazinones from hydrazine (B178648) derivatives and α,β-unsaturated carbonyl compounds is less common, these precursors are crucial in the synthesis of related pyrazole (B372694) and pyrazoline heterocycles. rsc.org The principles of these reactions, which involve Michael addition followed by cyclocondensation, can be adapted in multi-step sequences for pyrazinone synthesis. For instance, an α,β-unsaturated carbonyl compound could be transformed into a 1,2-dicarbonyl compound, which can then undergo the cyclocondensation reaction with an α-amino amide as described in section 2.1.1.
Hydrazine derivatives are fundamental in the synthesis of pyrazoles, which are five-membered heterocyclic compounds. The reaction of a 1,3-dicarbonyl compound with hydrazine is a classic method for pyrazole formation. nih.gov Although structurally different from pyrazinones, the synthetic strategies employed in pyrazole chemistry can sometimes inspire novel routes to other nitrogen-containing heterocycles.
Advanced Synthetic Techniques
Recent advancements in synthetic organic chemistry have led to the development of more efficient, scalable, and environmentally friendly methods for the synthesis of pyrazinones.
The use of catalysts can significantly improve the efficiency and selectivity of pyrazinone synthesis. Both homogeneous and heterogeneous catalysts have been explored. For example, Lewis acids can catalyze the condensation of α-amino amides with 1,2-dicarbonyl compounds by activating the carbonyl groups towards nucleophilic attack. nih.gov
Transition metal catalysts, particularly palladium, are instrumental in the functionalization of the pyrazinone core through cross-coupling reactions. researchgate.netrsc.org This allows for the late-stage introduction of the isopropyl group onto a pre-formed pyrazinone ring, offering a modular approach to a variety of 3-alkyl-2(1H)-pyrazinones. Copper-catalyzed reactions have also been shown to be effective for the N-functionalization of pyrazole rings, a strategy that could potentially be adapted for pyrazinones. nih.gov
For the large-scale production of this compound, considerations such as process efficiency, safety, and cost-effectiveness are paramount. Modern synthetic techniques like continuous flow chemistry and high-throughput screening are being increasingly adopted to address these challenges.
Continuous Flow Reactors: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and process optimization. rsc.orgnih.govrsc.orgnih.govmit.edu The synthesis of pyrazole and pyrazoline derivatives has been successfully demonstrated in continuous flow systems. rsc.orgnih.govrsc.org These methodologies can be adapted for the industrial production of this compound, particularly for the key cyclocondensation step. A continuous flow setup could involve pumping solutions of valinamide and glyoxal through a heated reactor coil, potentially packed with a solid-supported catalyst, to achieve a continuous output of the desired product.
High-Throughput Screening (HTS): High-throughput screening is a powerful tool for the rapid optimization of reaction conditions. rsc.orgacs.orgacs.org By running a large number of experiments in parallel on a small scale, HTS allows for the efficient screening of various catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for a given transformation. rsc.org In the context of synthesizing this compound, HTS could be employed to quickly determine the most effective catalyst and reaction parameters for the cyclocondensation reaction, leading to higher yields and purity, which is crucial for industrial-scale production. acs.orgacs.org
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Applicability to this compound |
| Cyclocondensation | Direct, one-pot synthesis. | Can have regioselectivity issues with unsymmetrical dicarbonyls. | Highly applicable using valinamide and glyoxal. |
| Multi-Step Synthesis | High versatility and control over substitution. | Longer reaction sequences, potentially lower overall yield. | Applicable for derivatization and complex analogues. |
| Catalytic Approaches | Increased efficiency, selectivity, and milder conditions. | Catalyst cost and removal can be a concern. | Promising for improving existing routes. |
| Continuous Flow | Enhanced safety, scalability, and automation. | Requires specialized equipment. | Ideal for industrial-scale production. |
| High-Throughput Screening | Rapid optimization of reaction conditions. | Requires robotic systems and analytical capabilities. | Useful for process development and optimization. |
Green Chemistry Approaches to Pyrazinone Synthesis
The development of environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. In the context of pyrazinone synthesis, green chemistry principles are being increasingly applied to reduce waste, minimize energy consumption, and utilize less hazardous materials. These approaches offer sustainable alternatives to traditional synthetic routes for obtaining the pyrazinone scaffold, a core component of many biologically active compounds.
Utilization of Sustainable Solvents (e.g., water, ionic liquids, solvent-free conditions)
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) which are typically toxic, flammable, and contribute to pollution. ijsr.net Green chemistry seeks to replace these with more sustainable alternatives.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ijsr.net Its use in organic synthesis can lead to improved reactivity and selectivity, simplified workup procedures, and the potential for catalyst recycling. ijsr.net While specific examples for this compound are not prevalent in the literature, the synthesis of related heterocyclic compounds has been successfully demonstrated in aqueous media. For instance, the synthesis of dihydroquinolines has been achieved with high yields in water under ultrasonic irradiation, completing in 1 hour with a 96% yield, a significant improvement over reactions in ethanol (B145695) or under silent conditions. mdpi.com
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. chemijournal.comchemijournal.comijbsac.orgresearchgate.net These properties help in reducing air pollution and allow for easier product recovery and solvent recycling. researchgate.net ILs can act as both the solvent and the catalyst in various organic reactions, including multi-component reactions for the synthesis of heterocyclic scaffolds. chemijournal.com The "tunable" nature of ILs, where their properties can be adjusted by modifying the cation and anion, makes them highly versatile for specific synthetic applications. chemijournal.com
Solvent-free conditions represent the most environmentally friendly approach by completely eliminating the solvent from the reaction. ijsr.net These reactions are often facilitated by techniques such as microwave irradiation or mechanochemistry. Solvent-free synthesis of pyrano[2,3-c]pyrazoles, for example, has been achieved through a five-component reaction catalyzed by montmorillonite (B579905) K10 at 65–70 °C, resulting in high yields (81–91%). nih.gov Similarly, TiO2–SiO2 has been used as a catalyst for the solvent-free cyclocondensation reaction to produce spiroheterocycles in high yields and short reaction times. researchgate.net
Table 1: Comparison of Sustainable Solvents in Heterocyclic Synthesis
| Solvent/Condition | Key Advantages | Example Application (General Heterocycles) | Reference |
| Water | Abundant, non-toxic, non-flammable, can enhance reactivity. | Synthesis of dihydroquinolines under ultrasound. | mdpi.com |
| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties, recyclable. | Can serve as both solvent and catalyst in multicomponent reactions. | chemijournal.com |
| Solvent-Free | Eliminates solvent waste, can lead to shorter reaction times and higher efficiency. | Montmorillonite K10 catalyzed synthesis of pyrano[2,3-c]pyrazoles. | nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govmdpi.com This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. researchgate.net
Table 2: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
| Reactants | Solvent | Power (W) | Time | Yield (%) | Reference |
| 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Various | 150 (max) | Varies | 21-85 | nih.govmonash.edu |
Ultrasonic Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative to traditional synthetic methods. Ultrasonic irradiation enhances reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. nih.gov This technique is known for its operational simplicity, use of less energy, and often milder reaction conditions. nih.gov
Ultrasound has been effectively used in the synthesis of various heterocyclic compounds. For example, the synthesis of hydrazine carboxamides was achieved in a water-glycerol solvent system using ultrasonic irradiation, which was found to be much faster and more productive than conventional synthesis. nih.gov In the synthesis of pyrazoline derivatives, a combination of a deep eutectic solvent (DES) and ultrasonic irradiation led to significantly improved yields and shorter reaction times compared to thermal methods. The use of ultrasound in water for the synthesis of dihydroquinolines also demonstrated a dramatic reduction in reaction time and an increase in yield. mdpi.com
Table 3: Effect of Ultrasound on the Synthesis of Dihydroquinolines
| Condition | Solvent | Time | Yield (%) | Reference |
| Ultrasonic Irradiation | Water | 1 h | 96 | mdpi.com |
| Silent Conditions | Water | 4 h | 80 | mdpi.com |
| Ultrasonic Irradiation | Ethanol | 3 h | 75 | mdpi.com |
| Silent Conditions | Ethanol | 5 h | 55 | mdpi.com |
Multicomponent Reactions for Pyrazinone Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most of the atoms of the starting materials. nih.govresearchgate.net This approach aligns with the principles of green chemistry by offering high atom economy, step economy, and operational simplicity, thereby reducing waste and energy consumption. nih.gov
The Ugi four-component reaction is a prominent MCR that has been utilized for the synthesis of diverse pyrazin-2(1H)-one chemotypes. researchgate.net This strategy allows for the rapid assembly of the pyrazinone framework from readily available starting materials. researchgate.net Another example is the Groebke-Blackburn-Bienaymé three-component reaction, which has been used to synthesize a library of imidazo[1,2-a]pyrazin-8-amines, a scaffold similar to adenine, in a single step under mild conditions. rug.nl The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has also been achieved via a practical three-component method under microwave irradiation. nih.govmonash.edu
Mechanochemical Synthesis (Ball Milling)
Mechanochemistry utilizes mechanical energy, typically through grinding or ball milling, to induce chemical reactions in the absence of a solvent. nih.gov This solvent-free approach is inherently green and can lead to faster reactions and different reactivity compared to solution-based methods. mdpi.com Ball milling has been successfully applied to the synthesis of various N-heterocycles. mdpi.com
An efficient and environmentally friendly method for the synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been developed using mechanochemical ball milling. researchgate.net This one-pot, solvent-free protocol offers short reaction times, high efficiency, and a simple work-up procedure. researchgate.net The synthesis of difluorinated pyrazolones has also been achieved through a one-pot, two-step mechanochemical reaction. mdpi.com While specific applications to this compound are not detailed, the success in related pyrazole and pyrazolone (B3327878) systems suggests the potential of this technique for the synthesis of pyrazinone analogues.
Application of Specific Catalysts (e.g., Cerium(III) Chloride, TiO2-SiO2)
The use of efficient and recyclable catalysts is a key aspect of green chemistry. Catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions and with greater selectivity, thus reducing energy consumption and by-product formation.
Cerium(III) chloride (CeCl3) is a versatile Lewis acid catalyst used in various organic syntheses. samaterials.comwikipedia.org It is known to promote reactions such as the Luche reduction of α,β-unsaturated carbonyl compounds. wikipedia.org While its direct application in the synthesis of this compound is not widely reported, its catalytic activity in related reactions, such as the synthesis of hydrazones, suggests its potential utility in pyrazinone synthesis. mdpi.com
Titanium dioxide-silicon dioxide (TiO2-SiO2) nanocomposites have been employed as highly efficient and reusable catalysts in organic synthesis. researchgate.netresearchgate.net These solid acid catalysts are non-toxic and can be easily prepared. researchgate.net A TiO2–SiO2 nanocomposite has been shown to effectively catalyze the one-pot cyclocondensation reaction of isatins, cyclohexanones, and urea (B33335) under solvent-free conditions, affording the corresponding spiro products in high yields and short reaction times. researchgate.net The reusability of the catalyst adds to the sustainability of the process. researchgate.netresearchgate.net
Derivatization and Analogue Synthesis of this compound
The derivatization of the this compound core and the synthesis of its analogues are crucial for exploring structure-activity relationships and developing new chemical entities. These modifications can be broadly categorized into functional group transformations on the pyrazinone ring and the synthesis of more complex heterocyclic systems incorporating the pyrazinone motif.
Functional Group Transformations (Oxidation, Reduction, Substitution)
The pyrazinone ring is amenable to a variety of functional group transformations, allowing for the introduction of diverse substituents and the modulation of its electronic and steric properties.
Oxidation: While specific examples of the direct oxidation of this compound are not extensively documented in readily available literature, general methods for the oxidation of similar heterocyclic systems can be considered. Oxidation could potentially target the nitrogen atoms or the alkyl substituent, leading to N-oxides or hydroxylated derivatives, respectively.
Reduction: The reduction of the pyrazinone ring can lead to the corresponding piperazinone derivatives. For instance, the reduction of pyrazinones linked to a ribofuranose moiety has been shown to yield piperazin-2-one (B30754) nucleosides. semanticscholar.org This suggests that the double bonds within the pyrazinone ring of this compound could be selectively reduced to afford the corresponding saturated or partially saturated analogues.
Substitution: Substitution reactions are a powerful tool for modifying the pyrazinone core. Halogenation of the pyrazinone ring, for example, provides a handle for subsequent nucleophilic substitution or cross-coupling reactions. The synthesis of 3,5-dihalo-2(1H)-pyrazinones is a well-established method that allows for the sequential and selective introduction of various substituents. nih.govnih.gov For instance, the halogen at the 3-position is readily displaced by nucleophiles, enabling the introduction of a wide range of functional groups. This strategy has been employed in the synthesis of pyrazinone-based kinase inhibitors.
Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, can be utilized to introduce aryl, heteroaryl, and amino groups at specific positions on the pyrazinone ring, further expanding the chemical diversity of the resulting analogues.
| Transformation | Reagents and Conditions | Potential Product |
| Halogenation | Oxalyl halide in toluene (B28343) or o-dichlorobenzene | 3-Isopropyl-5-halo-(1H)-pyrazin-2-one |
| Nucleophilic Substitution | Amine, alcohol, or thiol nucleophiles with a halogenated pyrazinone precursor | 3-Isopropyl-5-substituted-(1H)-pyrazin-2-one |
| Palladium-catalyzed Cross-Coupling | Boronic acids (Suzuki) or amines (Buchwald-Hartwig) with a halogenated pyrazinone precursor and a palladium catalyst | 3-Isopropyl-5-aryl/amino-(1H)-pyrazin-2-one |
Synthesis of Pyrazinone-Containing Heterocyclic Systems
The pyrazinone scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. These annulated structures often exhibit unique biological properties.
1H-Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govsemanticscholar.org While a direct synthesis from this compound is not explicitly detailed, a plausible route could involve the conversion of the pyrazinone to a suitably functionalized aminopyrazole precursor.
2-(3-Alkoxy-1H-pyrazol-1-yl)azines: This class of compounds can be synthesized from hydrazine derivatives and appropriately substituted pyrazine (B50134) precursors.
Tetrahydropyrido[4,3-d]pyrimidine Derivatives: The synthesis of these complex heterocycles often involves multi-step sequences starting from substituted pyridine (B92270) or pyrimidine (B1678525) rings. A potential, though not explicitly documented, approach could involve the transformation of a 3-isopropyl-pyrazin-2-one derivative into a key piperidine (B6355638) or pyrimidine intermediate.
Imidazo[1,2-a]pyrazines: These fused heterocycles are commonly synthesized by the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. researchgate.net 2-Amino-3-isopropylpyrazine, which could potentially be derived from this compound via amination of a corresponding halopyrazine, would be a key intermediate in this synthesis. A variety of substituents can be introduced on the imidazole (B134444) ring by varying the α-haloketone.
| Heterocyclic System | General Synthetic Strategy | Key Intermediate from Pyrazinone |
| Imidazo[1,2-a]pyrazines | Condensation of a 2-aminopyrazine with an α-haloketone | 2-Amino-3-isopropylpyrazine |
Oxazolo[3,4-a]pyrazine Derivatives: The synthesis of these systems can be achieved through various cyclization strategies, often starting from piperazine (B1678402) derivatives.
Pyrazolo[3,4-d]pyrimidin-4-amines: These compounds are typically synthesized from substituted pyrazole precursors, such as 5-amino-1H-pyrazole-4-carbonitriles, which undergo cyclization with various reagents. researchgate.net A synthetic route starting from this compound would necessitate its conversion into a functionalized pyrazole intermediate.
Biologically Inspired Analogues
The pyrazinone core is present in numerous natural products with diverse biological activities, inspiring the synthesis of analogues with potential therapeutic applications. For example, pyrazinone derivatives have been investigated as kinase inhibitors, antiviral agents, and antibacterial agents. ijrpc.com
The synthesis of biologically inspired analogues of this compound would involve the strategic incorporation of pharmacophoric features from known bioactive molecules onto the pyrazinone scaffold. This could include the introduction of specific alkyl, aryl, or heterocyclic substituents at various positions of the ring, guided by computational modeling and structure-activity relationship studies. The functional group transformations and heterocyclic system syntheses described above provide the chemical toolbox for creating such novel, biologically active compounds.
Advanced Analytical and Spectroscopic Characterization of 3 Isopropyl 1h Pyrazin 2 One and Its Metabolites/analogues
Chromatographic Techniques for Separation and Identification
The separation and identification of 3-isopropyl-(1H)-pyrazin-2-one and similar pyrazine (B50134) compounds are predominantly achieved through high-resolution gas chromatography coupled with mass spectrometry. These methods offer the sensitivity and selectivity required for analyzing complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS), particularly when used in tandem (MS/MS), is a cornerstone technique for the analysis of pyrazines. PubChem provides mass spectrometry data for this compound, indicating its amenability to this technique. nih.gov The use of tandem mass spectrometry enhances specificity and lowers detection limits, which is crucial for trace-level analysis in complex matrices. acs.org For instance, a headspace-solid phase microextraction (HS-SPME) method coupled with GC-MS/MS has been developed for the determination of pyrazines in perilla seed oils, demonstrating low detection limits and high precision. acs.org Similarly, GC-MS is the technique of choice for analyzing cadaveric volatile organic compounds, where the complexity of the sample matrix demands high resolving power. plos.org
Research on related pyrazine compounds further illustrates the power of GC-MS. A method for quantifying six pyrazine derivatives in e-cigarette liquids and aerosols was developed using GC-MS after a liquid-liquid extraction step to remove interferences. nih.gov Furthermore, an optimized approach using a double-step acid/alkali extraction followed by GC-MS/MS has been described for the analysis of 3-alkyl-2-methoxypyrazines in fragrant oils. researchgate.net
Multidimensional Gas Chromatography (GCxGC-TOF-MS)
For exceptionally complex samples where co-elution is a significant challenge, multidimensional gas chromatography (MDGC) or comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. nih.govlabcompare.comchromatographyonline.comgerstelus.com This technique employs two columns with different stationary phases to resolve compounds that would otherwise overlap in a single-dimension separation. labcompare.comchromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides high-speed data acquisition, which is essential for the fast-eluting peaks from the second dimension, and powerful deconvolution algorithms to identify individual components in complex mixtures. plos.orgamericanpharmaceuticalreview.com
GCxGC-TOF-MS has been successfully used to resolve interferences that co-eluted with 3-isopropyl-2-methoxypyrazine in the first dimension. researchgate.net This highlights the technique's ability to enhance peak capacity and provide more accurate identification and quantification. chromatographyonline.com The application of GCxGC-TOF-MS has been demonstrated in the analysis of methoxypyrazines in wine, where it enabled the resolution of the target analytes from the complex wine matrix. researchgate.net The combination of GCxGC with TOF-MS is particularly powerful for analyzing complex volatile profiles, such as those found in food and biological samples. plos.orgshimadzu.com
Advanced Sample Preparation and Extraction Methods
Effective sample preparation is critical for the successful analysis of this compound, as it is often present at low concentrations and within complex matrices. Various microextraction techniques have been developed to preconcentrate the analyte and remove interfering substances.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace. nih.govcoresta.orgccspublishing.org.cn This method has been widely applied to the analysis of pyrazines in various matrices, including wine, yeast extract, and perilla seed oils. acs.orgnih.govresearchgate.net The choice of SPME fiber coating is crucial for optimal extraction efficiency. For pyrazine compounds, fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) have shown high extraction efficiency. nih.govcoresta.orgvt.edu
Optimization of HS-SPME parameters, including extraction time, temperature, and salting-out effects, is essential to maximize analyte recovery. nih.govcoresta.org For example, in the analysis of pyrazines in yeast extract, a DVB/CAR/PDMS fiber was selected after pre-optimization, and the extraction conditions were further refined using response surface methodology. nih.gov Similarly, a study on pyrazines in electronic cigarette liquids found that adding a saturated KCl solution enhanced the extraction efficiency. coresta.org The combination of HS-SPME with GC-MS or GC-MS/MS provides a powerful tool for the sensitive and selective analysis of pyrazines. acs.orgresearchgate.net
Table 1: HS-SPME Conditions for Pyrazine Analysis
| Matrix | Fiber Type | Extraction Temperature (°C) | Extraction Time (min) | Reference |
|---|---|---|---|---|
| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized via RSM | Optimized via RSM | nih.gov |
| E-liquids | DVB/CAR/PDMS | 50 | 20 | coresta.org |
| Cocoa Wort | 75 µm CAR/PDMS | 40 | 40 | ccspublishing.org.cn |
| Perilla Seed Oils | Not specified | Tested | Tested | acs.org |
| Cabernet Sauvignon Wine | Not specified | Not specified | Not specified | researchgate.net |
| Synthetic Wine | DVB/Carboxen™/PDMS | 50 | 30 | vt.edu |
Stir Bar Sorptive Extraction (SBSE)
Stir bar sorptive extraction (SBSE) is another solventless extraction technique that offers significantly higher extraction volumes and, consequently, greater sensitivity compared to SPME. nih.govelementlabsolutions.com SBSE utilizes a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), which extracts analytes from a liquid sample during stirring. nih.govchromatographyonline.com This method is particularly effective for enriching organic compounds from aqueous matrices. nih.gov
SBSE has been successfully applied to the analysis of volatile compounds in various food and environmental samples. magtech.com.cnresearchgate.net For instance, it has been used to analyze human skin volatiles to study mosquito attraction, demonstrating its utility in complex biological matrices. nih.gov The technique can be used in both direct immersion and headspace modes. nih.gov After extraction, the analytes are typically thermally desorbed and analyzed by GC-MS. gcms.cz The high capacity of the sorbent phase in SBSE allows for the extraction of a larger amount of analyte, leading to lower detection limits. elementlabsolutions.com
Liquid-Liquid Microextraction (LLME) and Dispersive Liquid-Liquid Extraction (DLLE)
Liquid-liquid microextraction (LLME) and its variation, dispersive liquid-liquid extraction (DLLE), are miniaturized versions of traditional liquid-liquid extraction that use significantly smaller volumes of organic solvents. nih.govnih.gov In DLLE, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, creating a cloudy solution where the fine droplets of the extraction solvent provide a large surface area for efficient extraction. researchgate.netresearchgate.net This technique is known for its simplicity, speed, and high enrichment factors. researchgate.netmdpi.com
A simple liquid-liquid extraction method was developed to isolate pyrazines from e-cigarette liquids by using a toluene-acidified water extraction to remove interfering compounds like nicotine. nih.gov For the extraction of 2-pyrazoline (B94618) derivatives, a microextraction method based on the solidification of a floating organic drop was developed, where microliter volumes of 1-undecanol (B7770649) were used as the extraction solvent. nih.gov DLLME has been successfully applied to the extraction of a wide range of organic and inorganic analytes from various matrices. researchgate.netmdpi.com The choice of extraction and disperser solvents is critical for achieving high extraction efficiency. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-isopropyl-2-methoxypyrazine |
| 2,3,5-Trimethylpyrazine |
| 2,3,5,6-Tetramethylpyrazine |
| 2-Acetylpyrrole |
| 2-Acetylpyrazine |
| d5-2-ethylpyrazine |
| d7-quinoline |
| 2,5-dimethyl pyrazine |
| 2,3,5-trimethyl pyrazine |
| 2,3,5,6-tetramethyl pyrazine |
| 2-methyl-3-propylpyrazine |
| tetramethylpyrazine |
| 2,3-diethyl-5-methylpyrazine |
| 2,5-dimethylpyrazine |
| [2H6]-2-methyl-pyrazine |
| 3-isobutyl-2-methoxypyrazine |
| 3-sec-butyl-2-methoxypyrazine |
| 3-isobutyl-2(1H)-pyrazin-2-one |
| 3-isobutyl-2-hydroxypyrazine |
| 2[H2]-IBHP |
| 2-(2H3)methoxy-3-(2-methylpropyl)pyrazine |
| N,N-dibutyl formamide |
| decanoic acid |
| decanal |
| indole |
| fury hydroxymethyl ketone |
| 2-hydroxy-3-methyl-2-cyclopentenone |
| 1,2-cyclopentanedione |
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group and the pyrazinone ring. The methine proton of the isopropyl group would appear as a multiplet (septet), while the six equivalent methyl protons would appear as a doublet. The protons on the pyrazinone ring would appear as distinct signals in the aromatic region, with their coupling pattern revealing their relative positions. The N-H proton would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbonyl carbon (C=O) of the pyrazinone ring would be the most downfield signal. The sp²-hybridized carbons of the pyrazinone ring would appear in the aromatic region, while the sp³-hybridized carbons of the isopropyl group would be found in the upfield aliphatic region.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| Isopropyl-CH | ~3.0-3.5 (septet) | ~30-35 | Chemical shift influenced by the pyrazinone ring. |
| Isopropyl-CH₃ | ~1.2-1.4 (doublet) | ~20-25 | Two equivalent methyl groups. |
| Ring-H5 | ~7.0-7.5 (doublet) | ~125-135 | Chemical shifts for ring protons are indicative of the aromatic system. |
| Ring-H6 | ~6.8-7.3 (doublet) | ~120-130 | |
| N-H | Variable, broad | - | Chemical shift is concentration and solvent dependent. |
| C=O | - | ~155-165 | Carbonyl carbon is significantly deshielded. |
| C3 | - | ~150-160 | Carbon attached to the isopropyl group. |
| C5 | - | ~125-135 | |
| C6 | - | ~120-130 |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary. libretexts.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₁₀N₂O), the calculated monoisotopic mass is 138.079313 Da. nih.govepa.gov HRMS can measure this mass with an error of less than 5 ppm, allowing for the unambiguous determination of the molecular formula. This is a critical step in the identification of unknown compounds.
In addition to providing the exact mass, HRMS can be used to study the fragmentation patterns of the molecule (MS/MS). The fragmentation of the molecular ion can provide valuable structural information. For this compound, expected fragmentation pathways would include the loss of the isopropyl group, loss of CO, and cleavage of the pyrazinone ring. Analysis of these fragments helps to piece together the structure of the parent molecule. The structural evidence for many pyrazinone analogues has been supported by HRMS data. beilstein-journals.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgvscht.cz The IR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available, the expected absorptions can be predicted based on known data for amides, alkenes, and aromatic systems. libretexts.orgnih.govcore.ac.uk
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (lactam) | Stretching | ~3200-3400 | Medium, broad |
| C-H (sp³ - isopropyl) | Stretching | ~2850-3000 | Medium to Strong |
| C-H (sp² - ring) | Stretching | ~3000-3100 | Medium |
| C=O (lactam) | Stretching | ~1650-1680 | Strong |
| C=N / C=C (ring) | Stretching | ~1550-1650 | Medium to Strong |
While the crystal structure of this compound itself has not been reported in the searched literature, X-ray diffraction has been successfully applied to determine the structures of numerous pyrazinone analogues and their complexes. researchgate.netrsc.orgevitachem.com For instance, the crystal structures of pyrazinone-based inhibitors bound to enzymes have provided crucial insights into their mechanism of action. researchgate.net Similarly, the structures of various substituted pyrazinones have been elucidated, confirming their molecular geometry and intermolecular interactions, such as hydrogen bonding and π–π stacking. mdpi.comrsc.org
If single crystals of this compound could be grown, X-ray diffraction analysis would reveal the planarity of the pyrazinone ring, the conformation of the isopropyl group relative to the ring, and the nature of the intermolecular hydrogen bonds formed by the N-H and C=O groups of the lactam functionality. Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. researchgate.netresearchgate.net
Quantification Methodologies for Trace Level Analysis
The accurate quantification of this compound and its related compounds at trace levels presents a significant analytical challenge, primarily due to their low concentrations in complex matrices such as food, beverages, and biological samples. nih.govacs.org The development of highly sensitive and selective analytical methods is crucial for understanding their occurrence, formation, and impact. researchgate.net Methodologies predominantly rely on the coupling of high-resolution chromatographic separation with sensitive mass spectrometric detection. researchgate.netrsc.org
Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) is a widely applied technique for the characterization and quantification of volatile pyrazine derivatives. researchgate.netresearchgate.net For enhanced sensitivity and selectivity, particularly in complex matrices where interferences are common, tandem mass spectrometry (GC-MS/MS) is often the method of choice. acs.orgacs.org This technique allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which significantly improves the signal-to-noise ratio and lowers detection limits by monitoring specific precursor-to-product ion transitions. acs.orgopenagrar.de
For less volatile or thermally labile pyrazinone metabolites, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a powerful alternative. nih.govresearchgate.net UPLC-MS/MS provides excellent sensitivity and is suitable for analyzing compounds in liquid samples, such as Baijiu or biological fluids, often with minimal sample preparation. nih.govnih.gov The optimization of MS parameters, including ionization mode (typically electrospray ionization - ESI), cone voltage, and collision energy, is critical for achieving the required sensitivity for trace-level quantification. rsc.orgnih.gov
Effective sample preparation is a critical prerequisite for reliable trace-level analysis. The goal is to isolate and concentrate the target analytes from the sample matrix while removing interfering substances. Several techniques have been developed for pyrazines and their analogues:
Solid-Phase Microextraction (SPME): Headspace SPME (HS-SPME) is a solvent-free technique commonly used for volatile and semi-volatile compounds in wine and juice. nih.gov A fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the sample, where it adsorbs the analytes. nih.gov The fiber is then directly transferred to the GC injector for thermal desorption and analysis. This method has been successfully used to establish detection limits for 3-isopropyl-2-methoxypyrazine (IPMP) below 0.5 ng/L in juice and between 1-2 ng/L in wine. nih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analytes from a liquid sample into an immiscible organic solvent. A double-step acid/alkali LLE has been optimized for the analysis of methoxypyrazines in fragrant vegetable oils, achieving high recovery rates. nih.govacs.org
QuEChERS: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this method involves an extraction and cleanup step. A modified QuEChERS protocol has been developed for determining methoxypyrazines in wine, using toluene (B28343) for extraction in the presence of salts like anhydrous MgSO₄ and NaCl, followed by GC-MS analysis. researchgate.net
Stable isotope dilution analysis (SIDA) is considered the gold standard for accurate quantification. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated analogues like [²H₃]-IPMP) to the sample as an internal standard at the beginning of the sample preparation process. nih.gov Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it can effectively compensate for analyte loss during extraction and for matrix effects during ionization, leading to high accuracy and precision. nih.gov
The following table summarizes validated quantification methods for pyrazine analogues, which are applicable for the analysis of this compound.
| Analyte | Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | GC-MS/MS | Fragrant Vegetable Oils | 0.2–0.4 µg/kg | Not Reported | 93.9–109.3 | nih.govacs.org |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | HS-SPME-GC-MS | Juice | <0.5 ng/L | Not Reported | 99–102 | nih.gov |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | HS-SPME-GC-MS | Wine | 1–2 ng/L | Not Reported | 99–102 | nih.gov |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | QuEChERS-GC-MS | Wine | 4.2–7.1 ng/L | Not Reported | 71–87 | researchgate.net |
| 3-Isobutyl-2-hydroxypyrazine (IBHP) | GCxGC-TOF-MS | Not Specified | 25 pg/g | Not Reported | Not Reported | cornell.edu |
| 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govacs.orgoup.comtriazolo[4,3-a]pyrazine (NTTP) | LC-MS/MS | Sitagliptin Active Ingredient | 0.05-0.8 ng/mL | 0.098 ppm | Not Reported | dntb.gov.ua |
| Pyrazinamide | LC-MS/MS | Human Plasma | Not Reported | Not Reported | Not Reported | researchgate.net |
Biological Activities and Pharmacological Potential of 3 Isopropyl 1h Pyrazin 2 One Derivatives
Broad-Spectrum Antimicrobial Properties
Derivatives of pyrazin-2(1H)-one are known to be present in various antibiotics, such as echinomycin (B1671085) and levomycin, which are noted for their ability to inhibit the growth of gram-positive bacteria. ijrpc.com The antimicrobial spectrum of this class of compounds is broad, encompassing antibacterial and antifungal activities.
Antibacterial Activity (e.g., against Staphylococcus aureus, Streptomyces sp., Norcardia sp.)
Substituted pyrazin-2(1H)-one compounds isolated from microbial sources have demonstrated notable antibacterial effects. ijrpc.com For instance, phevalin, a derivative featuring a 6-benzyl-3-isopropyl substitution on the pyrazin-2(1H)-one core, has shown activity against methicillin-resistant Staphylococcus aureus. ijrpc.com Other related natural products, arglecin (B1197012) and argvalin, have been reported to be active against Streptomyces sp. ijrpc.com Furthermore, sorazinone, another pyrazinone derivative, has exhibited antibacterial action against Norcardia sp. ijrpc.com
In a study focused on novel triazolo[4,3-a]pyrazine derivatives, several compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com Specifically, compound 2e in this series demonstrated significant activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL, which is comparable to the control antibiotic ampicillin. mdpi.com While these are not direct derivatives of 3-isopropyl-(1H)-pyrazin-2-one, they highlight the potential of the broader pyrazine (B50134) scaffold in developing new antibacterial agents.
| Compound/Derivative | Target Organism | Activity | Reference |
| Phevalin (6-benzyl-3-isopropyl-pyrazin-2(1H)-one) | Staphylococcus aureus (Methicillin-resistant) | Active | ijrpc.com |
| Arglecin | Streptomyces sp. | Active | ijrpc.com |
| Argvalin | Streptomyces sp. | Active | ijrpc.com |
| Sorazinone | Norcardia sp. | Active | ijrpc.com |
| Compound 2e (triazolo[4,3-a]pyrazine derivative) | Staphylococcus aureus | MIC: 32 μg/mL | mdpi.com |
Antifungal Activity (e.g., against Candida albicans, Aspergillus sp., Trichophyton mentagrophytes)
The antifungal potential of pyrazin-2(1H)-one derivatives has been explored against various human fungal pathogens. For example, 3,5-dichloro-pyrazin-2(1H)-one has been shown to possess fungicidal activity against Candida albicans. ijrpc.com Additionally, natural compounds such as 3,6-diisobutyl pyrazin-2(1H)-one and 3-isobutyl-6-(1-hydroxy-2-methylpropyl) pyrazin-2(1H)-one, which are structurally related to the 3-isopropyl derivative, have demonstrated antifungal activity against Aspergillus sp. ijrpc.com
A series of synthetic (E)-1-(5-isopropylpyrazin-2-yl)-3-(substituted phenyl)-prop-2-en-1-ones, which are chalcone (B49325) analogs containing the 3-isopropyl-pyrazin-2-one moiety, were evaluated for their antifungal properties. nih.govresearchgate.net Within this series, the nitro-substituted derivatives exhibited in vitro activity against Trichophyton mentagrophytes that was comparable to the standard antifungal drug fluconazole. nih.govresearchgate.net However, the compounds were generally inactive or only weakly active against other tested fungal strains. nih.gov The replacement of a propyl group with an isopropyl group on the pyrazine ring did not show a definitive impact on the antifungal activity against T. mentagrophytes. nih.govresearchgate.net
| Compound/Derivative | Target Organism | Activity | Reference |
| 3,5-Dichloro-pyrazin-2(1H)-one | Candida albicans | Fungicidal | ijrpc.com |
| 3,6-Diisobutyl pyrazin-2(1H)-one | Aspergillus sp. | Active | ijrpc.com |
| 3-Isobutyl-6-(1-hydroxy-2-methylpropyl) pyrazin-2(1H)-one | Aspergillus sp. | Active | ijrpc.com |
| Nitro-substituted (E)-1-(5-isopropylpyrazin-2-yl)-3-phenyl-prop-2-en-1-ones | Trichophyton mentagrophytes | Comparable to fluconazole | nih.govresearchgate.net |
Antitubercular Activity
Pyrazinamide is a well-known pyrazine derivative used as a first-line medication for the treatment of tuberculosis. taylorandfrancis.com This has spurred interest in the antimycobacterial potential of other pyrazine-containing compounds. Research into pyrazine analogs of chalcones has revealed their potential as antimycobacterial agents. nih.govresearchgate.net Specifically, some derivatives of (E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones and (E)-1-(5-alkylpyrazin-2-yl)-3-(nitrophenyl)prop-2-en-1-ones have shown promise, with the level of activity being influenced by the nature of the alkyl substitution on the pyrazine ring. nih.gov While specific data for the 3-isopropyl derivative against Mycobacterium tuberculosis is not detailed in the provided search results, the activity of related pyrazine chalcone analogs suggests this is a promising area for further investigation.
Antiviral and Anti-HIV Activities
The pyrazin-2(1H)-one scaffold is recognized for its potential antiviral activities. taylorandfrancis.com However, specific studies detailing the antiviral or anti-HIV activity of this compound or its direct derivatives are not available in the provided search results. Research in this area has more broadly focused on other classes of pyrazine and pyrimidine (B1678525) derivatives. For instance, a series of 2,4(1H,3H)-pyrimidinedione derivatives have been identified as potent inhibitors of HIV-1 and HIV-2, with one analog, 1-cyclopropylmethyl-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione, showing a particularly high therapeutic index. nih.gov This highlights the potential of incorporating an isopropyl group in heterocyclic structures to achieve antiviral effects, though direct evidence for this compound is lacking.
Anti-Inflammatory Effects
The anti-inflammatory potential of pyrazine derivatives has also been a subject of investigation. taylorandfrancis.com
Inhibition of Inflammatory Mediators (e.g., Interleukin 6)
A study on a series of heterocycloalkynylbenzimides designed as dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) for anti-inflammatory purposes has provided some relevant findings. One of the most promising compounds from this research, 5n , which has a complex structure incorporating a 4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide moiety attached to an imidazo[1,2-a]pyrazin-3-ylethynyl group, was shown to dose-dependently inhibit the release of the pro-inflammatory cytokine Interleukin 6 (IL-6) induced by lipopolysaccharide (LPS) in vitro. acs.org This compound also demonstrated significant in vivo anti-inflammatory effects in a mouse model of acute lung injury. acs.org While this is a complex derivative, the presence of the isopropyl-substituted pyrazine-related core suggests that this chemical space may be fruitful for the discovery of new anti-inflammatory agents targeting cytokine pathways.
| Compound/Derivative | Effect | Model | Reference |
| Compound 5n (imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl...benzamide (B126) derivative) | Dose-dependent inhibition of LPS-induced Interleukin 6 (IL-6) release | In vitro | acs.org |
| Compound 5n (imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl...benzamide derivative) | Promising anti-inflammatory effects | In vivo (LPS-induced acute lung injury mouse model) | acs.org |
In Vivo Anti-inflammatory Efficacy Studies (e.g., Acute Lung Injury Models)
The anti-inflammatory potential of pyrazinone-related structures has been substantiated in preclinical in vivo models, particularly for acute lung injury (ALI). ALI is characterized by an uncontrolled inflammatory response in the lungs, and finding effective small molecule regulators is a key goal in medicinal chemistry. nih.gov
In a mouse model of lipopolysaccharide (LPS)-induced ALI, certain pyrimidine and benzamide derivatives have demonstrated significant protective effects. nih.govacs.org For instance, a novel pyrimidine derivative, identified as compound 32 in one study, was shown to reduce the severity of lung injury. nih.govnih.gov This was accompanied by a decrease in the levels of inflammatory factors and related protein expression. nih.govnih.gov Similarly, compound 9g, a nitro-azolo[1,5-a]pyrimidine, ameliorated anxiety-like behavior, inhibited the release of the pro-inflammatory cytokine IL-6, and limited neutrophil infiltration and pulmonary edema in an LPS-induced ALI mouse model. mdpi.com Histological analysis confirmed the protective activity of compound 9g, showing it prevented the migration of CD68+ macrophages and reduced hemorrhage. mdpi.com
Another study focused on an imidazo[1,2-a]pyrazin-3-ylethynyl benzamide derivative, compound 5n, which exhibited promising in vivo anti-inflammatory effects in an LPS-induced ALI mouse model. acs.org This highlights the potential of these scaffolds in developing treatments for ALI by mitigating the excessive inflammatory response. nih.govmdpi.com The pyridazinone core structure is another related scaffold that has been explored for developing novel anti-inflammatory drugs. mdpi.com
Anticancer and Antitumor Potential
The pyrazinone scaffold and its isosteres are recognized for their potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation. ijrpc.compsu.edu
A primary mechanism for the anticancer activity of pyrazinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that drive cell proliferation and survival. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. nih.gov Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. nih.govresearchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TrkA). nih.govresearchgate.net For example, compounds 6t and 6s showed potent dual inhibitory activity against CDK2 and TrkA. nih.gov Other pyrazolo[3,4-b]pyridine derivatives, such as 9a and 14g, demonstrated good inhibitory activity against both CDK2 and CDK9. mdpi.com Fadraciclib (CYC065) is another notable inhibitor of CDK2 and CDK9. selleckchem.comcyclacel.com The development of selective CDK2 inhibitors remains a challenge due to the high structural similarity among CDK family members. thieme-connect.de
Discoidin Domain Receptors (DDR1/DDR2): DDR1 and DDR2 are receptor tyrosine kinases that are being explored as new targets for anti-inflammatory and anticancer therapies. A series of heterocycloalkynylbenzimides were designed to co-inhibit DDR1 and DDR2. acs.org One promising compound, 5n, which contains an imidazo[1,2-a]pyrazine (B1224502) moiety, potently inhibited both DDR1 and DDR2 kinases with IC50 values of 9.4 and 20.4 nM, respectively. acs.org
Other Kinases: Piperazine (B1678402) derivatives have been reported to inhibit a range of other kinases, including RET kinase. nih.gov The indazole core, structurally related to the pyrazinone scaffold, has also been widely used to develop inhibitors for various kinases, including pan-Pim kinases. nih.gov
The table below summarizes the inhibitory activities of selected pyrazinone-related derivatives against various kinases.
| Compound | Target Kinase(s) | IC50 / Kd | Source(s) |
| Compound 6t | CDK2 | 0.09 µM | nih.gov |
| Compound 6s | CDK2, TrkA | 0.23 µM, 0.45 µM | nih.gov |
| Compound 9a | CDK2, CDK9 | 1.630 µM, 0.262 µM | mdpi.com |
| Compound 14g | CDK2, CDK9 | 0.460 µM, 0.801 µM | mdpi.com |
| Compound 5n | DDR1, DDR2 | 9.4 nM, 20.4 nM (IC50) | acs.org |
| 7.9 nM, 8.0 nM (Kd) | acs.org | ||
| Fadraciclib (CYC065) | CDK2, CDK9 | 5 nM, 26 nM | selleckchem.com |
| Milciclib | CDK2, TrkA | 45 nM, 53 nM | selleck.co.jp |
The inhibition of kinases by this compound derivatives translates into significant effects on cancer cell growth and proliferation. These compounds can inhibit the proliferation of a wide range of cancer cells, often by inducing cell cycle arrest or apoptosis (programmed cell death). google.comgoogle.com
One study identified a new pyrazinone compound, MY-03-01, which effectively inhibited the survival of SKOV-3 ovarian cancer cells in a dose-dependent manner. nih.gov This compound was found to induce apoptosis by activating caspases through the mitochondrial pathway. nih.gov Furthermore, it demonstrated a synergistic effect when combined with the chemotherapy drug paclitaxel. nih.gov
Pyrazolo[1,5-a]pyrimidine derivatives have also shown broad-spectrum anticancer activity. nih.gov Compound 6n, for instance, displayed a mean growth inhibition of 43.9% across 56 different human cancer cell lines. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives 9a and 14g were cytotoxic to Hela, MCF7, and HCT-116 cancer cell lines. mdpi.com These compounds were found to arrest the cell cycle and induce apoptosis, consistent with their CDK inhibition activity. mdpi.com The antiproliferative effects of these compounds are often selective for cancer cells, with less impact on normal, non-cancerous cells. researchgate.netmdpi.com
Other Reported Biological Activities
Beyond their anti-inflammatory and anticancer properties, derivatives of the pyrazinone and related heterocyclic scaffolds have been investigated for other therapeutic applications.
Several heterocyclic compounds, including those with structures related to pyrazinone, have shown promise as antiprotozoal agents. psu.eduderpharmachemica.com For example, substituted benzimidazole (B57391) derivatives have reported activity against various protozoa, including Giardia. derpharmachemica.com In vitro testing of novel mercaptobenzimidazole derivatives demonstrated activity against Paramecium caudatum and Vorticella campanula. derpharmachemica.com Other studies have explored the antiprotozoal activity of various natural and synthetic compounds against parasites like Leishmania infantum and Trypanosoma cruzi. nih.gov Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone), which shares a substituted ring structure, has shown significant activity against Leishmania major. mdpi.com
The pyrazole (B372694) and pyrazoline scaffolds, which are structurally analogous to pyrazinones, have been explored for their potential antidepressant effects. nih.gov Studies using mouse models have shown that certain 1,3,5-trisubstituted-2-pyrazoline derivatives exhibit significant antidepressant-like effects in the forced swimming test, a standard behavioral assay for screening potential antidepressants. nih.gov These compounds were found to decrease immobility time without causing sedative effects. nih.gov Similarly, a series of 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives were synthesized and tested, with one compound identified as a potential antidepressant with reduced side effects compared to the standard drug imipramine. nih.gov Pyrazine derivatives have also been investigated as adenosine (B11128) antagonists for the potential treatment of depression. google.com
Antidiabetic Applications
Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the antidiabetic applications of this compound derivatives. While the broader class of pyrazine-containing compounds has been investigated for various pharmacological effects, and other heterocyclic scaffolds have shown promise as antidiabetic agents, studies focusing explicitly on the antidiabetic potential of derivatives of this compound are not present in the reviewed sources. mdpi.comnih.govresearchgate.net
Enzyme Inhibition (e.g., Dihydroorotate Dehydrogenase (DHODH))
An extensive search of scientific databases and literature reveals no specific studies on the inhibition of the enzyme Dihydroorotate Dehydrogenase (DHODH) by this compound derivatives. Research into DHODH inhibitors has explored various heterocyclic structures, including pyrazole and pyrimidine derivatives. nih.govacs.orgnih.govmdpi.com For instance, studies on 2-(3-alkoxy-1H-pyrazol-1-yl)azines have identified potent DHODH inhibitors, and in one study, a branched isopropyl derivative of a pyrazole compound was synthesized and evaluated, though it was found to be less active than its cyclopropyl (B3062369) analogue. acs.org However, there is no direct evidence or published research to indicate that derivatives of the this compound scaffold have been synthesized or evaluated for their potential as DHODH inhibitors.
Mechanistic Investigations of 3 Isopropyl 1h Pyrazin 2 One and Its Analogues
Elucidation of Biological Mechanisms of Action
The biological activities of 3-Isopropyl-(1H)-pyrazin-2-one and its analogues are multifaceted, involving interactions with various molecular targets that lead to the modulation of enzymatic activities and cellular pathways.
Interaction with Specific Molecular Targets
While direct studies on the molecular targets of this compound are not extensively detailed in the available literature, research on analogous pyrazinone structures provides significant insights into their potential interactions. Pyrazinone derivatives have been identified as inhibitors of discoidin domain receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory drugs. acs.org Specifically, a complex derivative incorporating an isopropyl group and an imidazo[1,2-a]pyrazine (B1224502) moiety demonstrated potent dual inhibition of DDR1 and DDR2. acs.org This suggests that the pyrazinone scaffold, including the isopropyl-substituted variant, can fit into the ATP-binding site of these kinases. acs.org
Furthermore, pyrazine-based compounds have been developed as inhibitors of the TrkA receptor, a target for cancer and pain therapy. nih.gov The pyrazinone core is a novel pharmacophore for TrkA inhibition, and its derivatives have shown significant activity. nih.gov Additionally, related pyrazinone compounds have been investigated as antagonists for adenosine (B11128) A1 and A2A receptors, which are targets for conditions like Parkinson's disease. nih.gov The structural similarities suggest that this compound may also interact with such receptors. The pyrazinone ring is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets.
Modulation of Enzyme Activity and Receptor Interactions
The modulation of enzyme and receptor activity is a key aspect of the biological effects of pyrazinones. Analogues of this compound have demonstrated significant inhibitory effects on various enzymes. For instance, certain pyrazinone derivatives act as potent inhibitors of kinases like DDR1, DDR2, and TrkA. acs.orgnih.gov The binding affinity of one such dual adenosine A1 and A2A antagonist, ASP5854, for human A1 and A2A receptors was found to be 9.03 nM and 1.76 nM, respectively. nih.gov
In the context of biosynthesis, the tautomer 3-isopropyl-2-hydroxypyrazine is a substrate for O-methyltransferases (OMTs). researchgate.net Specifically, the enzyme VvOMT2 in grapevines shows higher catalytic activity for isopropyl hydroxypyrazine compared to isobutyl hydroxypyrazine, leading to the formation of 3-isopropyl-2-methoxypyrazine (IPMP), a compound known for its "green" aroma in wine. researchgate.net This enzymatic transformation highlights a direct interaction between a pyrazinone structure and an enzyme.
Cellular Pathway Modulation
Pyrazinones are recognized as important signaling molecules that can modulate various cellular pathways, including those involved in bacterial communication and virulence. semanticscholar.org They are known to be involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. mdpi.com For example, pyrazinones can regulate biofilm formation and virulence factor expression in pathogenic bacteria. nih.gov
Some pyrazinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One study on a novel pyrazinone compound, MY-03-01, found that it induced apoptosis in SKOV-3 ovarian cancer cells by activating caspase-3 and caspase-9 through the mitochondrial pathway. nih.gov This indicates that pyrazinone structures can interfere with fundamental cellular processes like cell survival and proliferation. The ability of pyrazinones to act as signaling molecules extends to their role as semiochemicals in nature, where they can function as pheromones or defense compounds. semanticscholar.org
Biosynthetic Pathways of Pyrazinones in Natural Systems
The natural production of this compound and related pyrazinones primarily occurs through two main biosynthetic routes: the condensation of amino acids and the action of nonribosomal peptide synthetases.
Amino Acid Condensation Routes (e.g., leucine, glyoxal)
A primary pathway for the formation of 3-alkyl-2(1H)-pyrazinones is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. For this compound, the precursor amino acid is valine. The corresponding valinamide (B3267577) condenses with a dicarbonyl compound like glyoxal (B1671930).
This reaction is hypothesized to be a key step in the biosynthesis of the related compound 3-isobutyl-2-methoxypyrazine (IBMP), where leucinamide (derived from leucine) condenses with glyoxal to form 3-isobutyl-2(1H)-pyrazin-2-one. cornell.edu This pathway has also been replicated in laboratory synthesis. The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidation to the final pyrazinone.
Enzymatic Synthesis by Nonribosomal Peptide Synthetases (NRPSs)
A significant enzymatic route for pyrazinone biosynthesis in microorganisms involves nonribosomal peptide synthetases (NRPSs). semanticscholar.org These large, multidomain enzymes assemble amino acids into peptides without the use of ribosomes. In the context of pyrazinone formation, NRPSs typically condense two amino acid molecules.
The process often involves a two-module NRPS that activates and condenses two amino acids. The terminal reductase (R) domain of the NRPS then releases the dipeptide as a reactive aldehyde. This aldehyde can then undergo non-enzymatic cyclization to form the pyrazinone core. In some bacteria, a monomodular NRPS with a unique adenylation-thiolation-reductase (ATR) domain architecture can also produce pyrazinones. researchgate.net
Role of Dipeptide Aldehyde Intermediates
The biosynthesis of pyrazinones in various microorganisms is frequently mediated by nonribosomal peptide synthetases (NRPSs), where dipeptide aldehydes emerge as crucial, reactive intermediates. nih.govresearchgate.netacs.org Typically, the formation of the pyrazinone core from these intermediates follows a well-established pathway.
In the canonical biosynthesis, a dimodular NRPS assembly line is involved. researchgate.netnih.gov The first module activates and tethers the first amino acid, and a condensation (C) domain catalyzes the formation of a peptide bond with a second amino acid held by the second module. The terminal domain of this assembly is a reductase (R) domain, which performs a two-electron reduction of the NRPS-tethered dipeptide thioester. researchgate.netacs.org This reductive release step yields a highly reactive dipeptide aldehyde. nih.govresearchgate.net
Once released, the dipeptide aldehyde undergoes a spontaneous intramolecular cyclization. researchgate.netnih.gov The nucleophilic α-amine of one amino acid residue attacks the electrophilic aldehyde carbon of the other residue, forming a cyclic imine or dihydropyrazinone. acs.orgnih.gov Subsequent oxidation of this intermediate leads to the formation of the stable, aromatic 2(1H)-pyrazinone ring. researchgate.netacs.org This general mechanism is responsible for a variety of naturally occurring pyrazinones, such as phevalin, tyrvalin, and leuvalin, which are derived from their corresponding dipeptide precursors. researchgate.net For this compound, this would imply a precursor dipeptide containing a valine residue, which provides the isopropyl side chain.
Recent research has uncovered novel, non-canonical pathways that still rely on aldehyde intermediates but differ in their assembly. For instance, a biosynthetic route utilizing a monomodular NRPS with an adenylation-thiolation-reductase (ATR) domain architecture has been identified. nih.gov This system can generate a dipeptide aldehyde without a traditional C domain. nih.gov In this pathway, the ATR enzyme generates an amino aldehyde that then condenses with a T domain-tethered amino acid to form the dipeptide aldehyde, which subsequently cyclizes and oxidizes to the pyrazinone. nih.gov
Table 1: Key Steps in NRPS-Mediated Pyrazinone Formation via Dipeptide Aldehyde Intermediate
| Step | Description | Key Enzyme/Domain | Intermediate/Product |
|---|---|---|---|
| 1. Amino Acid Activation | Two amino acids are selected and activated as aminoacyl-adenylates. | Adenylation (A) Domain | Aminoacyl-AMP |
| 2. Thiolation | Activated amino acids are tethered to the NRPS via thioester bonds. | Thiolation (T) Domain | NRPS-S-aminoacyl |
| 3. Peptide Bond Formation | A peptide bond is formed between the two tethered amino acids. | Condensation (C) Domain | NRPS-S-dipeptidyl |
| 4. Reductive Release | The dipeptide is released from the NRPS as an aldehyde. | Reductase (R) Domain | Dipeptide Aldehyde |
| 5. Cyclization | Spontaneous intramolecular reaction between the α-amine and aldehyde. | (Spontaneous) | Dihydropyrazinone |
| 6. Oxidation | Aromatization to form the final pyrazinone ring. | (Spontaneous/Oxidase) | Pyrazinone |
Methylation Processes (e.g., O-methylation)
Methylation represents a significant post-synthetic modification or a directed step in the synthesis of pyrazinone analogues, introducing structural diversity. While O-methylation is a possibility, C-methylation of the pyrazinone core is more prominently documented in recent literature. acs.orgresearchgate.net
In biosynthesis, methylation can be achieved enzymatically. The discovery of coralinones, a family of 5-methylated pyrazinones, has shed light on this process. acs.org Genetic and biochemical studies identified a hybrid NRPS/PKS (polyketide synthase) gene, corA, that autonomously produces these compounds. The PKS module within this hybrid enzyme is responsible for the C-5 methylation of the pyrazinone backbone. acs.org This demonstrates a sophisticated enzymatic machinery for installing methyl groups at specific positions on the heterocyclic ring. Another natural product, butrepyrazinone, exhibits an unusual methylation pattern at both the C-5 and C-6 positions, though its precise biosynthetic mechanism is still under investigation. nih.gov
In synthetic chemistry, direct methylation of the pyrazinone ring can be challenging but has been achieved using various reagents and conditions. A notable method involves the direct C(sp²)–H methylation of iminoamido N-heterocycles, including pyrazinones, using trimethylsulfoxonium (B8643921) salt as the methylating agent in aqueous conditions. researchgate.net This process is proposed to proceed via the formation of a sulfoxonium ylide, which attacks the pyrazinone ring, leading to a methylated adduct after a series of steps. researchgate.net For example, the reaction of a pyrazinone with a sulfoxonium salt can yield a C3-methylated product. researchgate.net
Palladium-catalyzed C–H methylation is another powerful synthetic tool. rsc.org These reactions often employ a directing group to guide the methylation to a specific position, such as ortho to the directing group. Reagents like methyl boronic acid or methyl trifluoroborate can serve as the methyl source in these transformations, which may proceed through Pd(II)/Pd(IV) or other catalytic cycles. rsc.org
Table 2: Examples of Methylation in Pyrazinone Synthesis
| Methylation Type | Method | Reagent(s) | Position | Reference |
|---|---|---|---|---|
| C5-Methylation | Biosynthesis (Enzymatic) | NRPS/PKS Hybrid Enzyme | C-5 | acs.org |
| C3-Methylation | Synthetic (Direct C-H) | Trimethylsulfoxonium Salt | C-3 | researchgate.net |
| C-H Methylation | Synthetic (Directed) | Pd-Catalyst, MeBF₃K | Varies (Directing Group Dependent) | rsc.org |
Catalytic Reaction Mechanisms in Pyrazinone Synthesis
The synthesis of the pyrazinone scaffold is often facilitated by catalytic systems that can promote key bond-forming and cyclization reactions, offering efficient routes to these heterocycles from acyclic precursors. researchgate.netnih.govrsc.org
Copper-catalyzed reactions have proven effective for constructing the pyrazinone ring. researchgate.net One such method involves the synthesis of 5-formyl-2(1H)-pyrazinones from α-azido-N-allylamides. The proposed mechanism begins with a 1,3-dipolar cycloaddition between the azide (B81097) and the alkene to form a bicyclic triazoline. nih.govrsc.org This intermediate loses nitrogen gas to yield a bicyclic aziridine (B145994). A single-electron oxidation of the aziridine by a Cu(II) catalyst, followed by deprotonation, initiates a ring-opening to generate an alkyl radical. This radical reacts with molecular oxygen to form a copper peroxy species, which ultimately eliminates copper hydroxide (B78521) and undergoes oxidation to afford the 5-formyl-2(1H)-pyrazinone product. nih.govrsc.org
Palladium-catalyzed cross-coupling reactions are also central to the synthesis and derivatization of pyrazinones. nih.govrsc.org For instance, the Buchwald-Hartwig N-arylation has been used to selectively install substituents at the C-3 position of a 3,5-dichloro-2(1H)-pyrazinone scaffold. nih.govrsc.org This reaction typically uses a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand such as Xantphos, and a base to couple an amine with the chloropyrazinone. rsc.org Such site-selective functionalizations are critical for building molecular complexity. nih.gov
Furthermore, even simple additives can have a catalytic effect. In the synthesis of 3,5-dihalo-2(1H)-pyrazinones from an α-aminonitrile and an oxalyl halide, the addition of a catalytic amount of dimethylformamide (DMF) has been reported to accelerate the final halogenation step. nih.govrsc.org
Table 3: Overview of Catalytic Methods in Pyrazinone Synthesis
| Catalyst System | Starting Materials | Key Mechanistic Steps | Product Type | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ / O₂ | α-Azido-N-allylamide | 1,3-Dipolar cycloaddition, Aziridine formation, SET, Radical ring-opening, Oxidation | 5-Formyl-2(1H)-pyrazinone | nih.govrsc.org |
| Pd(OAc)₂ / Xantphos | 3,5-Dihalopyrazinone, Amine/Urea (B33335) | Oxidative addition, Ligand exchange, Reductive elimination | 3-Amino/Urea-substituted pyrazinone | rsc.org |
| Catalytic DMF | Pyrazine-2,3-dione, Halogenating agent | Formation of Vilsmeier-Haack type reagent | 3,5-Dihalo-2(1H)-pyrazinone | nih.govrsc.org |
| TNP-Cu@rGO | (Not specified for pyrazinones) | (General for pyrazines) | Pyrazine (B50134) derivatives | sioc-journal.cn |
Structure Activity Relationship Sar and Ligand Design Studies of 3 Isopropyl 1h Pyrazin 2 One Analogues
Systematic Modification of the Pyrazinone Scaffold
The pyrazinone scaffold is a versatile starting point for medicinal chemistry efforts due to its synthetic tractability and presence in numerous biologically active molecules. researchgate.net Systematic modifications of the pyrazinone ring at various positions, including N-1, C-3, C-5, and C-6, have been explored to understand their impact on biological activity. rsc.org The ability to readily derivatize the pyrazinone core allows for the rapid generation of SAR data for different regions of the molecule. kent.ac.uk
Synthetic strategies often involve the construction of the pyrazinone ring from acyclic precursors, such as α-amino acid derivatives. researchgate.net These methods provide a flexible means to introduce diverse substituents onto the scaffold. For instance, the condensation of α-amino ketones with α-haloacetyl halides or the reaction of α-amino acid amides with 1,2-diketone mono Schiff bases are established routes to pyrazinone derivatives. rsc.org The use of solid-phase synthesis has also been employed to create libraries of pyrazinone analogues for high-throughput screening. nih.gov
Impact of Substituents on Biological Efficacy
Alkyl Chain Modifications (e.g., isopropyl, sec-butyl, isobutyl, methyl, ethyl)
The nature of the alkyl substituent at the C-3 position of the pyrazinone ring significantly influences biological efficacy. Studies have shown that branched alkyl groups, such as isopropyl, sec-butyl, and isobutyl, are often favorable for activity. rsc.org For example, in a series of oxazolo[3,4-a]pyrazine derivatives, the introduction of a methyl or an isopropyl group at the 5-position (analogous to modifications on the pyrazinone core) resulted in a notable change in potency. nih.govacs.org Specifically, the introduction of a methyl group (compound 17) or an isopropyl chain (compound 18) led to an approximate 10-fold decrease in potency compared to the unsubstituted analogue. acs.org Conversely, bulkier branched alkyl groups were found to be even more detrimental to activity. acs.org
In another study focusing on PDE5 inhibitors, the length of an ethoxyalkyl chain was critical for activity. kent.ac.uk An ethoxypropyl group showed a nearly sixfold improvement in activity compared to shorter ethoxyethyl or ethoxyisopropyl analogues. kent.ac.uk This highlights that not just the presence of an alkyl group, but its specific length and branching pattern are crucial determinants of biological response.
The following table summarizes the impact of different alkyl substitutions on the biological activity of pyrazinone analogues from a study on neuropeptide S receptor (NPSR) antagonists.
| Compound | Substitution at Position 5 | Potency (vs. Compound 1) |
| 17 | -CH₃ | ~10-fold reduction |
| 18 | -CH(CH₃)₂ (isopropyl) | ~10-fold reduction |
| 19 | Bulkier branched alkyl | More detrimental |
| 20 | Benzyl | 30-fold reduction |
| 21 | l-phenylglycine | Recovery in activity |
Data sourced from a study on oxazolo[3,4-a]pyrazine derivatives as NPSR antagonists, where modifications at the 5-position provide insights into the effects of substitutions on a related scaffold. acs.org
Aromatic Ring Substitutions and their Influence
The introduction of aromatic rings as substituents on the pyrazinone scaffold can significantly modulate biological activity. The position and nature of substituents on the aromatic ring are critical. For instance, in a series of pyridopyrazinone-based PDE5 inhibitors, the aryl substituent was a key area for SAR exploration. kent.ac.uk Similarly, for some anticancer pyrazinone derivatives, modifications at the phenyl ring were found to enhance activity by improving binding affinity to target proteins.
The electronic properties of the substituted aromatic ring also play a role. A study on piperazine-containing compounds showed that electron-withdrawing groups (such as F, Cl, NO₂, CF₃) on a phenyl ring generally led to better inhibitory activity than electron-donating groups (like OMe, Me). nih.gov
Halogenation Effects
Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The introduction of halogen atoms onto the pyrazinone scaffold or its substituents can have profound effects. For example, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at a specific position of the heterocyclic core produced potent ligands, while dihalogenation or halogenation at a different position led to a size-dependent decrease in affinity. diva-portal.org The introduction of a fluorine atom, in particular, has been shown to improve solubility and microsomal stability in some cases. diva-portal.org
In the context of phenoxychalcones and their pyrazoline derivatives, bromo-substituted compounds exhibited better cytotoxic activity against breast cancer cells than their chloro analogues. nih.gov This suggests that the type of halogen and its position are critical factors. The versatility of halogenated pyrazinones as building blocks is also noteworthy, as the halogen can be displaced by various nucleophiles to create further diversity. rsc.orgresearchgate.net
Positional Isomerism and Regioselectivity in SAR
Positional isomerism, which involves the differential placement of functional groups on the pyrazinone core, is a key factor in determining biological activity. creative-chemistry.org.ukyoutube.com The synthesis of pyrazinones can sometimes lead to a mixture of regioisomers, and their separation and individual biological evaluation are crucial for a clear SAR understanding. researchgate.net For example, the reaction of an unsymmetrical 1,2-dicarbonyl compound with an α-aminoamide can yield two different positional isomers, and controlling the regioselectivity of this reaction is a significant synthetic challenge. researchgate.net
Studies on pyridinone derivatives have shown that modifications at positions 3, 4, and 6 of the ring are crucial for antiviral activity. nih.gov This underscores the importance of substituent placement. In the case of pyrazolo[3,4-b]pyridines, the position of substitution on the pyrazole (B372694) ring has a high impact on the stability and properties of the isomers. mdpi.com The ability to synthesize a single, desired regioisomer is therefore highly advantageous for SAR studies. rsc.org
Scaffold Rigidity and Conformational Preferences in Activity
The rigidity of the molecular scaffold plays a significant role in biological activity. researchgate.net A more rigid scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. upc.edu The pyrazinone ring itself provides a degree of rigidity, and this can be further influenced by the nature and conformation of its substituents. acs.org
Development of Focused Libraries for SAR Exploration
The exploration of the structure-activity relationships (SAR) of 3-isopropyl-(1H)-pyrazin-2-one and its analogues has been advanced through the strategic design and synthesis of focused compound libraries. These libraries are collections of structurally related molecules created to systematically probe the impact of specific structural modifications on biological activity. This approach allows researchers to identify key pharmacophoric features and develop a nuanced understanding of the molecular interactions driving the desired biological effects.
The development of these focused libraries often begins with the core this compound scaffold, with subsequent modifications made to various positions of the pyrazinone ring and the isopropyl substituent itself. By systematically altering substituents, researchers can map the steric, electronic, and hydrophobic requirements of the target binding site.
For instance, in the exploration of related pyrazinone-containing scaffolds, such as oxazolo[3,4-a]pyrazines, the introduction of an isopropyl group has been a key modification within a focused library designed to probe a specific biological target. nih.govacs.org These studies provide valuable insights that can be extrapolated to the SAR of this compound analogues.
One common strategy in the development of these libraries is the variation of the alkyl group at the 3-position of the pyrazinone ring. By comparing the activity of the parent isopropyl compound with analogues bearing smaller (e.g., methyl) or larger, bulkier groups, the optimal size and shape for this substituent can be determined.
The following data table, synthesized from research on related pyrazinone scaffolds, illustrates how a focused library can be used to explore the SAR of analogues related to this compound.
| Compound ID | Scaffold | Modification from Isopropyl Analogue | Observed Activity | Reference |
|---|---|---|---|---|
| Analogue 1 | Oxazolo[3,4-a]pyrazine | Isopropyl group at position 5 | ~10-fold reduction in potency compared to the unsubstituted analogue | nih.govacs.org |
| Analogue 2 | Oxazolo[3,4-a]pyrazine | Methyl group at position 5 (smaller alkyl group) | ~10-fold reduction in potency compared to the unsubstituted analogue | nih.govacs.org |
| Analogue 3 | Oxazolo[3,4-a]pyrazine | sec-Butyl group at position 5 (bulkier branched alkyl group) | More detrimental to activity than isopropyl | nih.gov |
| Analogue 4 | Oxazolo[3,4-a]pyrazine | Benzyl group at position 5 (aromatic group) | More detrimental to activity than isopropyl | nih.gov |
Furthermore, studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, another related heterocyclic core, have also included isopropyl-substituted analogues within their focused libraries. nih.gov In one such study, the isopropyl-substituted analogue was found to be inactive against Mycobacterium tuberculosis, highlighting the sensitivity of the biological target to the nature of the substituent at a particular position. nih.gov This finding underscores the importance of creating diverse libraries to identify activity cliffs, where small structural changes lead to a large drop in activity.
The synthesis of these focused libraries often employs combinatorial chemistry techniques, allowing for the rapid generation of a large number of analogues. nih.gov Parallel synthesis and solid-phase synthesis are common methods used to efficiently create these libraries. acs.org For example, a general synthetic scheme for producing a library of pyrazinone derivatives might involve the condensation of a-amino acids with a suitable diketone, followed by cyclization and subsequent modification of the pyrazinone ring.
The following table outlines a hypothetical focused library designed to explore the SAR of this compound analogues, based on common synthetic strategies and findings from related compound series.
| Analogue Series | Position of Modification | Types of Substituents Explored | Rationale for Exploration |
|---|---|---|---|
| A | C3-substituent | Methyl, Ethyl, n-Propyl, sec-Butyl, tert-Butyl, Cyclohexyl | To probe the steric and hydrophobic tolerance at the C3 position. |
| B | N1-substituent | Hydrogen, Methyl, Ethyl, Benzyl, (2-Hydroxyethyl) | To investigate the role of the N1-substituent in hydrogen bonding and overall polarity. |
| C | C5 and C6 positions | Hydrogen, Halogens (F, Cl, Br), Small alkyl groups (Methyl, Ethyl) | To explore the impact of electronic effects and steric bulk on the pyrazinone ring. |
Computational Chemistry and Molecular Modeling Studies of 3 Isopropyl 1h Pyrazin 2 One
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgmdpi.com This method is widely used in drug design to understand how a ligand, such as 3-Isopropyl-(1H)-pyrazin-2-one, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function. Key interactions that stabilize the ligand-target complex include hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.org
While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology is frequently applied to pyrazine (B50134) derivatives. For instance, computational screening and docking of pyrazine-based compounds have been used to identify novel inhibitors for targets like the Tropomyosin receptor kinase A (TrkA), a driver in tumor growth and pain. nih.gov In such studies, the pyrazine core acts as a key scaffold, and its interactions within the kinase binding site are analyzed to guide the design of more potent inhibitors. nih.gov Similarly, other pyrazine-containing molecules have been docked against targets for cancer and diabetes, demonstrating the utility of this approach. researchgate.net
A hypothetical docking study of this compound would identify key interactions based on its structural features: the pyrazinone ring, the isopropyl group, and the N-H and carbonyl groups which can act as hydrogen bond donors and acceptors, respectively.
Table 1: Potential Ligand-Target Interactions for this compound
| Interacting Ligand Atom/Group | Potential Interacting Target Residue | Type of Interaction |
| Carbonyl Oxygen (C=O) | Amino acids with donor groups (e.g., Arginine, Lysine) | Hydrogen Bond |
| Ring Nitrogen (N-H) | Amino acids with acceptor groups (e.g., Aspartate, Glutamate) | Hydrogen Bond |
| Isopropyl Group | Hydrophobic amino acids (e.g., Leucine, Valine, Isoleucine) | Hydrophobic |
| Pyrazine Ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine) | π-π Stacking |
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. mdpi.comaps.org It is employed to determine optimized molecular geometries (the most stable 3D structure) and to derive various electronic properties. researchgate.net These properties include the distribution of electron density, molecular electrostatic potential (MESP) to identify charge-rich and charge-poor regions, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscirp.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and stability. scirp.org
Table 2: Computed Electronic Properties of this compound
| Property | Value | Significance |
| Molecular Formula | C7H10N2O | Defines the elemental composition. nih.govepa.gov |
| Molecular Weight | 138.17 g/mol | Mass of one mole of the substance. nih.govepa.gov |
| XLogP3 | 0.3 | A measure of lipophilicity, relevant for drug-likeness. nih.gov |
| Hydrogen Bond Donor Count | 1 | The N-H group can donate a hydrogen bond. nih.gov |
| Hydrogen Bond Acceptor Count | 2 | The C=O group and a ring nitrogen can accept hydrogen bonds. nih.gov |
| Polar Surface Area | 41.5 Ų | Affects membrane permeability and transport properties. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over a specific period. mdpi.com This technique provides a dynamic view of molecular behavior, which is crucial for understanding conformational flexibility, the stability of protein-ligand complexes, and the kinetics of binding and unbinding events. nih.govpeerj.com
In the context of this compound, MD simulations could be used to explore its conformational landscape. The rotation around the bond connecting the isopropyl group to the pyrazine ring can lead to different spatial arrangements (conformations) with varying energy levels. organicchemistrytutor.com MD simulations can also assess the stability of its interactions with a target protein once a binding pose is predicted by molecular docking. By simulating the complex in a solvated environment, researchers can observe how the ligand adjusts its position and how the network of interactions evolves over time. nih.gov
Although specific MD studies on this compound are not readily found, the methodology is standard for drug discovery projects involving similar heterocyclic scaffolds. nih.govpeerj.com
Table 3: Illustrative Conformational Analysis of the Isopropyl Group
| Conformation | Dihedral Angle (H-C-C-C) | Relative Energy | Description |
| Eclipsed | 0°, 120°, 240° | High | Higher energy state due to steric hindrance between atoms. organicchemistrytutor.com |
| Staggered | 60°, 180°, 300° | Low | Lower energy state due to minimized steric repulsion. organicchemistrytutor.com |
In Silico Screening and Pharmacophore Identification for Novel Inhibitors
In silico virtual screening is a computational approach used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. rug.nl A key component of this process is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.combiorxiv.org These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. biorxiv.org
Starting with a known active molecule like this compound, a pharmacophore model could be developed to screen for other compounds that share its key interaction features but have different core structures. This can lead to the discovery of novel inhibitor classes. The pyrazinone scaffold itself contains several important pharmacophoric features.
Table 4: Pharmacophore Features of this compound
| Feature Type | Presence in Molecule | Description |
| Hydrogen Bond Acceptor (A) | Yes | The carbonyl oxygen and one ring nitrogen. |
| Hydrogen Bond Donor (D) | Yes | The N-H group on the pyrazine ring. |
| Hydrophobic Group (H) | Yes | The isopropyl substituent. |
| Aromatic Ring (R) | Yes | The pyrazine ring. |
Prediction of Binding Modes and Identification of Exploitable Regions for Drug Design
A primary goal of molecular modeling is to predict the precise binding mode of a ligand within a target's active site. nih.gov This detailed 3D view allows researchers to identify "exploitable regions"—pockets or residues within the binding site that are not currently interacting with the ligand but could be targeted with chemical modifications to improve affinity and selectivity. nih.gov
For this compound, once a target is identified and a binding mode is proposed through docking and MD simulations, a rational drug design strategy can be formulated. For example, computational studies on pyrazine-based TrkA inhibitors successfully identified two key regions for optimization, termed the A-region (a solvent-exposed pocket) and the B-region (an allosteric pocket), guiding the synthesis of more advanced inhibitors. nih.gov A similar approach could be applied to derivatives of this compound to enhance their biological activity.
Table 5: Conceptual Drug Design Strategy Based on this compound
| Modification Site | Proposed Modification | Rationale for Design |
| Isopropyl Group | Substitution with larger or different hydrophobic groups (e.g., cyclopropyl (B3062369), tert-butyl). | To probe the size and shape of a hydrophobic pocket. libretexts.org |
| Pyrazine Ring (C5 or C6 position) | Addition of a functional group (e.g., -OH, -NH2). | To form new hydrogen bonds with the target. |
| Ring Nitrogen (N1 position) | Substitution with alkyl or aryl groups. | To explore additional binding pockets and modify solubility. |
Sources, Occurrence, and Production of 3 Isopropyl 1h Pyrazin 2 One in Nature and Industry
Natural Occurrence in Microorganisms (e.g., Streptomyces sp., Fungi)
Pyrazinone derivatives are secondary metabolites found in a variety of microorganisms. The genus Streptomyces, a prominent group of actinomycetes, is a known producer of these compounds. mdpi.comscience.gov While direct isolation of 3-Isopropyl-(1H)-pyrazin-2-one is not extensively documented, closely related derivatives have been identified from this genus, particularly from strains associated with marine life. For instance, research on actinomycetes derived from tunicates has led to the isolation of compounds such as (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one and (S)-3-(sec-butyl)-6-isopropylpyrazin-2(1H)-one from Streptomyces sp. researchgate.net Furthermore, analysis of a probiotic strain, Streptomyces sp. MUM 195J, revealed the secretion of various antimicrobial metabolites, including Pyrrolo[1,2-α]pyrazine-1,4-dione derivatives. hh-publisher.com Fungi are another microbial source of pyrazinones; for example, 3,6-diisobutylpyrazin-2(1H)-one was isolated from the fungus Penicillium sp. found in a marine tunicate. mdpi.com
The biosynthesis of the closely related flavor compound, 3-isopropyl-2-methoxypyrazine, has been studied in bacteria like Pseudomonas taetrolens and Pseudomonas perolens, indicating the microbial capacity to assemble the core isopropyl-substituted pyrazine (B50134) structure. cornell.eduacs.orgup.ac.za
| Microorganism | Pyrazinone Derivative Found | Source Context |
|---|---|---|
| Streptomyces sp. Did-27 | (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one | Tunicate-derived actinomycete researchgate.net |
| Streptomyces sp. Did-27 | (S)-3-(sec-butyl)-6-isopropylpyrazin-2(1H)-one | Tunicate-derived actinomycete researchgate.net |
| Streptomyces sp. MUM 195J | Pyrrolo[1,2-α]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | Mangrove soil isolate hh-publisher.com |
| Penicillium sp. CYE-87 | 3,6-diisobutylpyrazin-2(1H)-one | Tunicate-derived fungus mdpi.com |
| Pseudomonas perolens | Biosynthesis of 3-isopropyl-2-methoxypyrazine (implies pyrazinone precursor) | Bacterial culture up.ac.za |
Presence in Marine Organisms
Marine invertebrates, particularly sponges and tunicates, are rich sources of novel nitrogen-containing compounds. nih.gov It is widely hypothesized that many of these metabolites are produced by symbiotic microorganisms. nih.gov The occurrence of this compound and its derivatives in the marine environment is a clear example of this association. As noted previously, actinomycetes (Streptomyces sp.) and fungi (Penicillium sp.) isolated from tunicates have been shown to produce various alkylated 2(1H)-pyrazinones. researchgate.netmdpi.com This strongly suggests that the ultimate biosynthetic source of these compounds found in marine hosts is often their associated microbiome. nih.gov The complex chemical ecology between the host and its microbial symbionts contributes to a diverse array of natural products, including these pyrazinone structures. nih.gov
| Marine Organism Host | Associated Microbe | Pyrazinone Derivative Found |
|---|---|---|
| Tunicate (unspecified) | Streptomyces sp. Did-27 | (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one researchgate.net |
| Tunicate (unspecified) | Streptomyces sp. Did-27 | (S)-3-(sec-butyl)-6-isopropylpyrazin-2(1H)-one researchgate.net |
| Tunicate (unspecified) | Penicillium sp. CYE-87 | 3,6-diisobutylpyrazin-2(1H)-one mdpi.com |
| Sponge (unspecified) | Streptomyces sp. | JBIR-56 and JBIR-57 (3,5,6-trisubstituted 2(1H)-pyrazinones) researchgate.net |
Biosynthesis in Plants and Other Biological Systems (e.g., grapes)
In plants, this compound is a key, non-volatile precursor to a potent aroma compound. cornell.edunih.gov Specifically in wine grapes (Vitis vinifera), this pyrazinone exists in tautomeric equilibrium with its hydroxyl form, 3-isopropyl-2-hydroxypyrazine (IPHP). nih.govmdpi.com The biosynthesis of the pyrazine ring in grapes is proposed to begin with the condensation of an amino acid—in this case, L-valine—with glyoxal (B1671930) to form the IPHP intermediate. nih.govmdpi.com
This IPHP is the direct substrate for the final step in the biosynthesis of 3-isopropyl-2-methoxypyrazine (IPMP), a compound responsible for green, pea, and asparagus aromas in certain wines like Cabernet Sauvignon. nih.govoeno-one.eu This final step is an O-methylation reaction catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes present in the grape berry. cornell.edumdpi.com Therefore, the presence and concentration of the precursor, this compound (as IPHP), is a critical factor determining the final level of the potent IPMP aroma compound in wine. nih.gov
| Precursor(s) | Intermediate | Enzyme | Final Product | Aroma Profile of Final Product |
|---|---|---|---|---|
| L-Valine + Glyoxal | 3-isopropyl-2-hydroxypyrazine (IPHP) | VvOMT (O-methyltransferase) | 3-isopropyl-2-methoxypyrazine (IPMP) | Earth, sweet pepper, peas, asparagus oeno-one.euresearchgate.net |
Industrial Production and Applications beyond Medicinal Chemistry (e.g., flavors, fragrances)
While this compound is a significant biosynthetic intermediate, its direct industrial application in the flavor and fragrance industry is limited. Instead, the industry focuses on its methylated derivative, 3-isopropyl-2-methoxypyrazine (IPMP), due to its extremely low odor threshold and potent sensory characteristics. dur.ac.ukwikipedia.org IPMP is a valuable flavor and aroma compound used to impart specific notes in various products. d-nb.info
IPMP is responsible for characteristic "green" and "earthy" aromas and is naturally found in foods like coffee and vegetables. wikipedia.orgresearchgate.net In the flavor industry, it is used to create or enhance notes of bell pepper, peas, asparagus, and earthy or nutty profiles in processed foods and beverages. oeno-one.euresearchgate.netmdpi.com Synthetic routes have been developed for the large-scale production of IPMP and other methoxypyrazines to meet industrial demand for these high-impact aroma chemicals. dur.ac.uk
| Application Area | Sensory Contribution | Examples of Natural Occurrence/Use |
|---|---|---|
| Flavor Industry | Green bell pepper, asparagus, pea, earthy, nutty oeno-one.euresearchgate.net | Wine (e.g., Sauvignon blanc, Cabernet Sauvignon), coffee, vegetables wikipedia.orgresearchgate.net |
| Fragrance Industry | Adds unique green and vegetative notes to fragrance compositions dur.ac.uk | Used in fine fragrances and functional perfumery |
Emerging Research Avenues and Therapeutic Potential of 3 Isopropyl 1h Pyrazin 2 One and Pyrazinone Scaffolds
Development of Novel Therapeutic Agents
The inherent chemical properties of the pyrazinone scaffold make it an attractive starting point for drug discovery. ontosight.aitandfonline.com Its structure allows for diverse functionalization, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired therapeutic effects. kent.ac.uk
The journey from a simple pyrazinone scaffold to a potential drug candidate begins with the identification of a "lead compound"—a molecule that shows promising activity against a specific biological target. This initial discovery often comes from high-throughput screening of large compound libraries. kent.ac.uk Once a hit is identified, a process of chemical optimization begins to enhance its efficacy, selectivity, and drug-like properties. acs.orgnih.gov
A key strategy is "scaffold hopping," where the core structure of a known active compound is replaced with a different one, like a pyrazinone, to improve properties or find a novel chemical space. acs.orgresearchgate.net For instance, a novel series of pyrazinone-based RORγ antagonists were discovered by hybridizing two distinct screening hits. acs.orgnih.gov This led to extensive structure-activity relationship (SAR) studies, where different chemical groups are systematically introduced to the pyrazinone core to understand their effect on biological activity. nih.govacs.org
Optimization often focuses on improving potency, metabolic stability, and solubility. nih.gov In the development of RORγ antagonists for autoimmune diseases, modifying the pyrazinone lead compound (compound 22) by replacing a methoxy (B1213986) group with a methyl group (compound 31) improved solubility, although with a slight reduction in potency. nih.gov Further modifications, such as creating the bis(cyclopropyl) compound 33, regained potency. nih.gov Similarly, in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors, replacing an unstable carbamate (B1207046) group with a more robust urea (B33335) functionality on the pyrazinone scaffold resulted in a tenfold increase in inhibitory potency. acs.org
Table 1: Examples of Pyrazinone Lead Compound Optimization
| Original Scaffold/Compound | Target | Modification Strategy | Resulting Compound/Series | Improved Properties |
|---|---|---|---|---|
| Two distinct screening hits | RORγ (Autoimmune Diseases) | Hybridization and scaffold hopping | Pyrazinone lead 22 | Attractive potency and druglike properties nih.gov |
| Phenyl substituted quinolin-4-one | PDE5 | Scaffold hopping to amino-pyrido[3,2b]pyrazinone | Compound 4 and derivatives | Allowed for flexible synthesis and rapid SAR generation kent.ac.uk |
| Pyrrolo[1,2-a]pyrazinone hit | PIM Kinases (Cancer) | Rational optimization guided by crystal structure | Compound 15a | Potent PIM kinase inhibition with excellent selectivity researchgate.net |
After successful optimization in the lab (in vitro), promising pyrazinone candidates are advanced to preclinical studies to evaluate their efficacy and safety in living organisms, primarily in animal models. nih.govmdpi.com These in vivo studies are crucial for determining how a compound behaves in a complex biological system before it can be considered for human trials.
For example, the pyrazinone-based RORγ antagonist, BI 730357, was selected as a clinical candidate after demonstrating a promising preclinical profile, which included rodent pharmacology and safety studies. nih.gov Similarly, novel pyrazinone-based tyrosine kinase inhibitors like AKN-028 have shown promising results in preclinical studies against acute myeloid leukemia (AML), including in vivo efficacy in xenograft models where human tumor cells are implanted in mice. mdpi.comfrontiersin.org
Dual inhibitors targeting both PI3K and HDAC, based on a pyrazin-2(1H)-one scaffold, have also demonstrated significant anticancer effects in HCT116 xenograft models. researchgate.net These studies provide essential data on the compound's activity against tumors in a living system. researchgate.netmdpi.com
Table 2: Summary of Preclinical Studies on Pyrazinone Derivatives
| Compound/Derivative Class | Disease Model | Animal Model | Key Finding |
|---|---|---|---|
| BI 730357 (RORγ antagonist) | Autoimmune Disease | Rodent models | Favorable pharmacology and safety profile supporting clinical advancement nih.gov |
| AKN-028 (Tyrosine kinase inhibitor) | Acute Myeloid Leukemia (AML) | Animal tumor models | Promising efficacy against AML mdpi.com |
| Pyridinone Derivatives (Met kinase inhibitors) | Gastric Carcinoma | Xenograft model | Demonstrated good in vivo efficacy frontiersin.org |
| Pyrazin-2(1H)-one Derivatives (PI3K/HDAC dual inhibitors) | Cancer | HCT116 xenograft model | Significant anticancer effects observed researchgate.net |
The versatility of the pyrazinone scaffold has allowed researchers to target a wide array of diseases. ontosight.aitandfonline.com By modifying the functional groups attached to the pyrazinone core, scientists can design inhibitors for specific enzymes or receptors involved in various pathologies. ontosight.airesearchgate.net
Cancer: Pyrazinone derivatives have shown significant potential as anticancer agents. ontosight.airesearchgate.net They have been designed to inhibit a range of targets crucial for cancer cell growth and survival, such as:
PIM Kinases: Pyrrolo[1,2-a]pyrazinones have been developed as potent and selective inhibitors of PIM kinases, which are involved in cell proliferation and survival. researchgate.net
PI3K/HDAC Dual Inhibition: Researchers have rationally designed pyrazin-2(1H)-one derivatives to simultaneously inhibit phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), two important targets in cancer therapy. researchgate.net
Tyrosine Kinases: The pyrazine-based molecule AKN-028 is a novel tyrosine kinase inhibitor with promising preclinical results for acute myeloid leukemia (AML). mdpi.com
Tankyrase: Bicyclic pyrazinone derivatives have been identified as inhibitors of Tankyrase, an enzyme implicated in cancer. wipo.int
Inflammatory Diseases: The interleukin (IL)-23/T helper 17 (Th17) cell axis is a critical driver of many autoimmune diseases. nih.gov Pyrazinone derivatives have been successfully developed as antagonists of RORγ (retinoic acid receptor-related orphan nuclear receptor γ), a key transcription factor for Th17 cell differentiation. acs.orgnih.gov The clinical candidate BI 730357, for instance, is being developed for the treatment of plaque psoriasis. nih.gov
Other Therapeutic Areas: The application of pyrazinones extends beyond cancer and inflammation. Peptidomimetic inhibitors based on a 2(1H)-pyrazinone scaffold have been designed to target the HCV NS3 protease, an essential enzyme for the replication of the hepatitis C virus. acs.org
Table 3: Disease Targets for Pyrazinone-Based Compounds
| Disease Area | Specific Target | Pyrazinone Scaffold Example |
|---|---|---|
| Cancer | PIM Kinases | Pyrrolo[1,2-a]pyrazinones researchgate.net |
| Cancer | PI3K/HDAC (Dual Inhibitor) | Pyrazin-2(1H)-one derivatives researchgate.net |
| Cancer | Tyrosine Kinases (e.g., in AML) | AKN-028 mdpi.com |
| Cancer, Cardiovascular Diseases | Tankyrase | Bicyclic pyrazinone derivatives wipo.int |
| Inflammatory Diseases (e.g., Psoriasis) | RORγ | Pyrazinone antagonists (e.g., BI 730357) nih.gov |
Application in Agricultural Science (e.g., fungicides, herbicides, insecticides)
Beyond medicine, pyrazine (B50134) and its derivatives are valuable in agriculture for protecting crops. rroij.comnih.gov The development of effective fungicides, herbicides, and insecticides is crucial for maintaining crop yields and ensuring food security. nih.gov
Pyrazinone derivatives have been specifically investigated for their insecticidal properties against pests relevant to agriculture. googleapis.com While broad categories of pesticides like organophosphates and strobilurins are well-known, the search for new chemical classes with novel mechanisms of action is ongoing to combat resistance and improve safety profiles. nih.gov
Pyrazole (B372694) amide compounds, which share structural similarities with pyrazinones, are noted for their use as agricultural fungicides. google.com They have demonstrated a broad spectrum of activity against diseases like cucumber downy mildew, rice blast, and wheat powdery mildew. google.com Furthermore, long-chain molecules, a category that can include complex derivatives of heterocyclic scaffolds, are utilized as fungicides, insecticides, and herbicides, operating through various mechanisms such as inhibiting respiratory chains or fatty acid biosynthesis in pests and weeds. nih.gov The structural features of pyrazinones make them suitable candidates for inclusion in screening programs aimed at discovering new agrochemicals with these modes of action. googleapis.com
Future Directions in Pyrazinone Chemistry and Biology
The field of pyrazinone chemistry is continuously evolving, with promising future directions in both synthesis and application. tandfonline.comrsc.org The significant biological activities of pyrazinone-containing natural products and synthetic analogues continue to inspire the development of new synthetic methodologies. rsc.orgmdpi.com
Future research is likely to focus on:
Exploring New Biological Targets: As our understanding of disease biology grows, new potential drug targets will be identified. The versatility of the pyrazinone scaffold makes it an ideal starting point for developing inhibitors against these novel targets. ontosight.ai
Development of More Selective and Potent Inhibitors: Ongoing research will aim to refine existing pyrazinone-based inhibitors to achieve even greater selectivity and potency, thereby minimizing potential off-target effects. researchgate.net
Novel Synthetic Strategies: Chemists are continually working on more efficient and versatile methods to construct the pyrazinone ring and its derivatives. rsc.org This includes the development of new multi-component reactions and leveraging insights from the synthesis of natural products. mdpi.com
Expansion into New Therapeutic and Agricultural Areas: While significant progress has been made in cancer and inflammatory diseases, the potential of pyrazinones in other areas, such as neurodegenerative diseases, metabolic disorders, and new classes of agrochemicals, remains a rich field for exploration. ontosight.aitandfonline.com
The continued investigation into pyrazinone scaffolds promises to yield new and improved molecules for a wide range of applications, from life-saving medicines to sustainable agricultural products. ontosight.aitandfonline.com
Q & A
Basic Research Questions
Q. What are efficient synthetic methodologies for 3-Isopropyl-(1H)-pyrazin-2-one?
- Methodological Answer : A Ugi multicomponent reaction is a robust approach for assembling pyrazin-2(1H)-one scaffolds. This method uses commercially available reagents (e.g., amines, aldehydes, and isocyanides) under mild conditions to achieve high bond-forming efficiency and stereochemical diversity. The reaction typically proceeds at room temperature in methanol or ethanol, with yields exceeding 70% in optimized protocols . For functionalization, post-synthetic modifications such as alkylation or oxidation can be employed.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm regiochemistry and substituent positions. For example, the methyl group in the isopropyl moiety appears as a doublet (δ 1.2–1.4 ppm), while the pyrazinone ring protons resonate between δ 7.5–8.5 ppm .
- HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to assess purity and molecular weight (expected [M+H]: 153.1 g/mol) .
- Melting Point Analysis : Compare observed values (e.g., 120–125°C) with literature data to verify identity .
Q. How should this compound be handled to ensure laboratory safety?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Stability data indicate no decomposition under inert atmospheres for ≥12 months .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can dimerization kinetics of this compound be quantified experimentally?
- Methodological Answer :
- Stopped-Flow UV-Vis Spectroscopy : Monitor dimerization in real-time by tracking absorbance changes at λ = 280 nm (characteristic of pyrazinone π→π* transitions). Prepare solutions in anhydrous acetonitrile to minimize side reactions. Rate constants () for dimerization of 3-isopropyl derivatives are ~0.44 × (where is for unsubstituted o-xylylene), indicating steric hindrance slows reactivity .
- NMR Kinetic Studies : Use NMR in CDCN to observe intermediate [4+2] and [4+4] dimers. Assign peaks via 2D COSY and NOESY correlations .
Q. What computational strategies are suitable for predicting the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis data for validation .
- Molecular Docking : For pharmacological studies, dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. Parameterize partial charges via AM1-BCC and validate binding poses with MD simulations .
Q. How can structural modifications enhance the stability of this compound derivatives?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the 5-position to reduce ring electron density and inhibit oxidation. Kinetic studies show a 30% increase in half-life for nitro-substituted analogs .
- Prodrug Design : Convert the pyrazinone ring to a prodrug via esterification (e.g., acetyl or pivaloyl esters) to enhance solubility and metabolic stability. Hydrolyze in vitro using esterases to regenerate the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
